molecular formula C19H21NO4 B556322 Bpoc-ala-OH CAS No. 23631-89-2

Bpoc-ala-OH

Cat. No.: B556322
CAS No.: 23631-89-2
M. Wt: 327.4 g/mol
InChI Key: IZBDJSRNVBUKTE-ZDUSSCGKSA-N
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Description

Bpoc-ala-OH, with the CAS registry number 23631-89-2, is an alanine derivative protected at the N-alpha position by the 2-(p-biphenylyl)-2-propyloxycarbonyl (Bpoc) group . This compound is specifically designed for use in peptide synthesis, where it serves as a critical building block to introduce alanine residues while controlling reactivity and preventing side reactions. The primary research value of Bpoc-ala-OH lies in the unique properties of its protecting group. The Bpoc group is highly acid-labile, allowing for very mild deblocking conditions, which is particularly advantageous when synthesizing peptides containing side chains that are sensitive to strong acids . Practical preparation methods for Bpoc-amino acid derivatives like Bpoc-ala-OH have been established for reliable use in the lab . Studies on the deblocking process of N-alpha-Bpoc peptides have shown that the reaction proceeds efficiently in mildly acidic solutions, such as dichloromethane containing trifluoroacetic acid. For this deprotection step, the use of specific scavengers like thiophenol or benzyl mercaptan has been identified as highly effective . As a protected amino acid, Bpoc-ala-OH is a stable and convenient reagent for storage, handling, and incorporation into growing peptide chains, making it essential for research in pharmaceutical development, biochemistry, and organic synthesis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBDJSRNVBUKTE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427197
Record name N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23631-89-2
Record name N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Bpoc Protecting Group: A Deep Dive into its Mechanism and Application in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precision in Chemical Synthesis

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups are the linchpin of chemoselectivity, allowing for the precise construction of target molecules while avoiding unwanted side reactions. Among the arsenal of amine-protecting groups, the 2-(p-biphenylyl)-isopropoxycarbonyl (Bpoc) group has emerged as a valuable tool, offering a unique combination of high acid lability and orthogonality with other commonly employed protecting groups. This guide provides an in-depth exploration of the Bpoc protecting group, from its fundamental mechanism of action to its practical application in advanced synthetic workflows.

The Core Principle: Understanding the Acid-Labile Nature of the Bpoc Group

The Bpoc protecting group belongs to the family of urethane-type protecting groups, which also includes the more widely known tert-butyloxycarbonyl (Boc) group. The defining characteristic of these groups is their susceptibility to cleavage under acidic conditions. This acid-lability is the cornerstone of their utility, allowing for their selective removal at specific stages of a synthetic sequence.

The key to the Bpoc group's function lies in the stability of the carbocation formed during the cleavage process. The general mechanism for the acid-catalyzed deprotection of urethane-based protecting groups proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the urethane is protonated by an acid, increasing the electrophilicity of the carbonyl carbon.

  • Carbocation Formation: The lone pair of electrons on the nitrogen atom assists in the cleavage of the carbon-oxygen bond, leading to the formation of a carbamic acid and a tertiary carbocation.

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.

The rate-determining step in this process is the formation of the carbocation. Therefore, any structural feature that stabilizes this positively charged intermediate will increase the lability of the protecting group.

The Biphenyl Advantage: Unraveling the Mechanism of Enhanced Lability

The structure of the Bpoc group, specifically the presence of the biphenyl moiety, is the primary reason for its significantly higher acid sensitivity compared to the Boc group. The biphenyl group enhances the stability of the tertiary carbocation formed upon cleavage through a combination of two key electronic effects:

  • Resonance Stabilization: The positive charge on the tertiary carbon can be delocalized into the pi-electron system of the adjacent phenyl ring through resonance. This delocalization spreads the positive charge over multiple atoms, significantly stabilizing the carbocation. The second phenyl ring of the biphenyl group further extends this conjugation, providing an even greater degree of resonance stabilization compared to a single phenyl ring (as in a benzylic carbocation). This extensive delocalization dramatically lowers the activation energy for carbocation formation, making the Bpoc group more susceptible to acid-catalyzed cleavage.[1][2][3][4]

  • Inductive Effect: The alkyl groups attached to the carbocation center also contribute to its stability through a positive inductive effect (+I). These groups donate electron density through the sigma bonds, helping to disperse the positive charge. While the inductive effect is generally weaker than the resonance effect, it still plays a role in stabilizing the carbocation.[5][6]

This enhanced stabilization of the 2-(p-biphenylyl)isopropyl carbocation means that the Bpoc group can be cleaved under much milder acidic conditions than the Boc group. For instance, the Bpoc group can be quantitatively removed by treatment with dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in the range of 0.5-1% (v/v), within a short period.[7] In contrast, the complete removal of the Boc group often requires much harsher conditions, such as 50% TFA in DCM or even neat TFA.[8][9]

Visualizing the Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection mechanism of a Bpoc-protected amine, highlighting the role of the biphenyl group in stabilizing the carbocation intermediate.

Caption: Acid-catalyzed deprotection of a Bpoc-protected amine.

Orthogonality: The Key to Complex Molecular Architectures

A crucial concept in modern synthetic chemistry is "orthogonality," which refers to the ability to selectively remove one protecting group in the presence of others under a specific set of reaction conditions. The high acid lability of the Bpoc group makes it an excellent component of orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS).

The Bpoc group is orthogonal to:

  • Base-labile groups: such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed with a base like piperidine. This orthogonality is the foundation of the Fmoc/tBu strategy in SPPS, where the temporary N-terminal Fmoc group is removed at each cycle, while the acid-labile side-chain protecting groups remain intact. The Bpoc group can be used as a temporary N-terminal protecting group in a similar fashion, with the advantage of being removed under very mild acidic conditions, which can be beneficial for sensitive peptide sequences.[10][11]

  • Protecting groups removed by hydrogenolysis: such as the benzyloxycarbonyl (Cbz) group, which is cleaved using catalytic hydrogenation (e.g., H₂/Pd-C).[12]

  • More acid-stable groups: such as the tert-butyl (tBu) ester and ether protecting groups, which require stronger acidic conditions for their removal. This allows for the selective deprotection of the Bpoc group while leaving tBu-based side-chain protection intact. This "Bpoc/t-butyl" strategy is particularly valuable for the synthesis of peptides containing acid-sensitive residues, such as phosphopeptides, where the use of strong acids for the removal of the N-terminal protecting group could lead to undesired side reactions.[13][14][15][16]

Quantitative Comparison of Protecting Group Lability

The following table provides a semi-quantitative comparison of the lability of common amine protecting groups under different deprotection conditions.

Protecting GroupDeprotection ConditionRelative LabilityOrthogonal To
Bpoc 0.5-1% TFA in DCMVery HighFmoc, Cbz, tBu
Boc 25-50% TFA in DCMHighFmoc, Cbz
Fmoc 20% Piperidine in DMFHigh (Base)Boc, Bpoc, Cbz
Cbz H₂, Pd/CModerateBoc, Bpoc, Fmoc

Experimental Protocols

The following protocols provide a general guideline for the introduction and cleavage of the Bpoc protecting group. It is important to note that optimal conditions may vary depending on the specific substrate and should be determined empirically.

Protocol 1: Introduction of the Bpoc Protecting Group using Bpoc-ONSu

This protocol describes the protection of a primary or secondary amine using the N-hydroxysuccinimide ester of Bpoc (Bpoc-ONSu), a common and efficient method for forming the urethane linkage.

Materials:

  • Amino acid or amine substrate

  • Bpoc-ONSu (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (2-3 equivalents)

  • Dioxane or a mixture of dioxane and water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amino acid or amine substrate in a solution of sodium bicarbonate in water or a mixture of dioxane and water.

  • In a separate flask, dissolve Bpoc-ONSu in dioxane.

  • Add the Bpoc-ONSu solution dropwise to the stirred solution of the amino acid or amine at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Bpoc-ONSu.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Bpoc-protected product.

  • The product can be further purified by crystallization or chromatography if necessary.

Protocol 2: Selective Cleavage of the Bpoc Group in Solid-Phase Peptide Synthesis

This protocol outlines the selective removal of the N-terminal Bpoc group from a peptide resin during SPPS, leaving acid-labile side-chain protecting groups intact.

Materials:

  • Bpoc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler

Procedure:

  • Swell the Bpoc-protected peptide-resin in DCM for 30-60 minutes.

  • Drain the DCM.

  • Prepare the cleavage solution: 0.5-1% (v/v) TFA in DCM. For sensitive sequences, scavengers such as 1-2% TIS can be added.

  • Add the cleavage solution to the resin and agitate gently for 10-20 minutes at room temperature. The progress of the deprotection can be monitored using a colorimetric test such as the Kaiser test.

  • Drain the cleavage solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and cleaved byproducts.

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • The deprotected peptide-resin is now ready for the next coupling step.

Application in Complex Synthesis: A Workflow Example

The Bpoc protecting group is particularly advantageous in the synthesis of complex peptides that are sensitive to the harsh acidic conditions required for Boc deprotection. A prime example is the synthesis of phosphopeptides, where the phosphate ester linkage is susceptible to acid-catalyzed hydrolysis.

The following workflow diagram illustrates the use of the Bpoc group in a Bpoc/tBu orthogonal strategy for the solid-phase synthesis of a phosphopeptide.

SPPS_Workflow start Start: Swell Resin couple_first_aa Couple Bpoc-AA(tBu)-OH start->couple_first_aa wash1 Wash couple_first_aa->wash1 deprotect_bpoc Deprotect Bpoc (0.5% TFA/DCM) wash1->deprotect_bpoc neutralize1 Neutralize deprotect_bpoc->neutralize1 couple_next_aa Couple Bpoc-pThr(tBu)-OH neutralize1->couple_next_aa wash2 Wash couple_next_aa->wash2 deprotect_bpoc2 Deprotect Bpoc wash2->deprotect_bpoc2 neutralize2 Neutralize deprotect_bpoc2->neutralize2 repeat_cycle Repeat Coupling/ Deprotection Cycles neutralize2->repeat_cycle final_cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., 95% TFA) repeat_cycle->final_cleavage purify Purify Peptide (HPLC) final_cleavage->purify end End: Pure Phosphopeptide purify->end

Caption: SPPS workflow for a phosphopeptide using a Bpoc/tBu strategy.

Conclusion: A Versatile Tool for Modern Synthesis

The Bpoc protecting group offers a compelling combination of high acid lability and orthogonality, making it an invaluable tool for researchers and scientists in the field of chemical synthesis. Its ability to be cleaved under exceptionally mild acidic conditions allows for the synthesis of sensitive and complex molecules that would be challenging to prepare using traditional protecting group strategies. By understanding the underlying mechanism of its action and its compatibility with other protecting groups, chemists can leverage the unique properties of the Bpoc group to design more efficient and elegant synthetic routes to a wide range of target molecules, from modified peptides to complex natural products.

References

  • Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino acids and their use in peptide synthesis. Journal of the American Chemical Society, 79(22), 6180–6183. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(5), 338–341. [Link]

  • Lin, Y.-A., & Lin, C.-C. (2000). Selective deprotection of N-Boc group in the presence of tert-butyl ester. Tetrahedron Letters, 41(39), 7439–7442. [Link]

  • Han, G., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester. r/Chempros. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: bridging genomics and proteomics. Biopolymers, 55(3), 217–226. [Link]

  • Reddit. (2023, April 24). Carbocation stability. r/chemhelp. [Link]

  • Reusch, W. (n.d.). Inductive & Resonance Effects. Michigan State University Department of Chemistry. [Link]

  • Alewood, P. F., et al. (1997). Preparation and properties of N alpha-Bpoc-amino acid pentafluorophenyl esters. Journal of Peptide Research, 49(6), 570-581. [Link]

  • Sunresin New Materials Co. Ltd. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Soderberg, T. (2019, June 5). 7.16: 7-8 Carbocation Structure and Stability. Chemistry LibreTexts. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Wade, L. G., & Percec, V. (2007). The synthesis of phosphopeptides via the Bpoc-based approach. Organic & Biomolecular Chemistry, 5(5), 664–670. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Carbocation Stability. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Fields, G. B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65–80. [Link]

  • Kent, S. B. H., & Alewood, P. F. (n.d.). Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Soderberg, T. (2025, March 18). 7.10: Carbocation Structure and Stability. Chemistry LibreTexts. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-biphenylyl)propionic acid. Retrieved from [Link]

  • Sieber, P., & Iselin, B. (1968). Preparation of some new biphenylisopropyloxycarbonyl amino acids and their application to the solid phase synthesis of a tryptophan-containing heptapeptide of bovine parathyroid hormone. Helvetica Chimica Acta, 51(3), 622–632. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Bpoc-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 2-(4-Biphenylyl)-isopropyloxycarbonyl-L-alanine (Bpoc-Ala-OH), a crucial building block in peptide synthesis. As direct quantitative data for Bpoc-Ala-OH is not extensively available in public literature, this document synthesizes information from structurally related compounds, outlines predictive principles based on its chemical nature, and provides detailed, field-proven protocols for researchers to determine these critical parameters in their own laboratories. Our focus is on empowering drug development professionals with the foundational knowledge and practical methodologies necessary for the effective use of Bpoc-Ala-OH.

Introduction to Bpoc-Ala-OH: Significance in Peptide Synthesis

Bpoc-Ala-OH is a protected amino acid derivative widely employed in solid-phase and solution-phase peptide synthesis. The 2-(4-biphenylyl)isopropoxycarbonyl (Bpoc) protecting group is a member of the tert-butyloxycarbonyl (Boc) family, renowned for its acid lability. The biphenyl moiety in the Bpoc group introduces significant steric bulk and unique electronic properties, which can influence the solubility of the protected amino acid and the stability of the protecting group under various conditions. A thorough understanding of these properties is paramount for optimizing peptide coupling reactions, purification strategies, and the overall efficiency of peptide synthesis.

Below is a representation of the chemical structure of Bpoc-Ala-OH.

Figure 1: Chemical structure of Bpoc-Ala-OH.[1]

Solubility of Bpoc-Ala-OH: A Predictive and Practical Approach

Predicted Solubility Profile

Bpoc-Ala-OH possesses both a nonpolar biphenyl group and a polar carboxylic acid moiety. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's polarity.

  • Polar Aprotic Solvents: Bpoc-Ala-OH is expected to exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). These solvents can effectively solvate both the nonpolar and polar regions of the molecule. For the related compound, Boc-Ala-OH, qualitative data indicates it is "clearly soluble" in DMF.[2][3]

  • Chlorinated Solvents: Dichloromethane (DCM) is another common solvent in peptide synthesis, particularly in Boc chemistry.[4] Given its moderate polarity, Bpoc-Ala-OH is likely to have moderate to good solubility in DCM.

  • Ethers and Alcohols: Solubility in ethers like tetrahydrofuran (THF) and alcohols such as methanol and ethanol is expected to be lower than in polar aprotic solvents, due to the energetic cost of disrupting the hydrogen-bonding networks of these protic solvents.

  • Aqueous Solutions: The solubility of Bpoc-Ala-OH in aqueous solutions is expected to be low, especially at neutral pH, due to the large hydrophobic biphenyl group. The solubility will be pH-dependent, increasing at higher pH values as the carboxylic acid is deprotonated to the more soluble carboxylate salt.

Experimental Protocol for Determining the Solubility of Bpoc-Ala-OH

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is a robust method for determining the solubility of Bpoc-Ala-OH in various organic solvents.

Objective: To determine the saturation solubility of Bpoc-Ala-OH in a range of relevant organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • Bpoc-Ala-OH

  • Selected solvents (e.g., DMF, NMP, DCM, THF, Acetonitrile, Methanol, Ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Bpoc-Ala-OH to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or incubator for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent (the mobile phase of the HPLC method is often a good choice) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of Bpoc-Ala-OH of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample supernatant into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of Bpoc-Ala-OH in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of Bpoc-Ala-OH in the tested solvent at the specified temperature.

The following diagram illustrates the workflow for determining the solubility of Bpoc-Ala-OH.

Solubility_Determination_Workflow cluster_Preparation Preparation of Saturated Solution cluster_Sampling Sample Preparation cluster_Analysis Analysis A Add excess Bpoc-Ala-OH to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Withdraw and dilute supernatant C->D E HPLC analysis D->E F Determine concentration from calibration curve E->F G Solubility Data F->G Calculate original concentration

Figure 2: Experimental workflow for determining the solubility of Bpoc-Ala-OH.

Stability of Bpoc-Ala-OH: Understanding Degradation Pathways and Establishing Protocols

The stability of the Bpoc protecting group is a critical parameter that dictates the conditions under which it can be safely handled, stored, and used in peptide synthesis without premature cleavage.

Predicted Stability Profile and Degradation Pathways

The stability of the Bpoc group is analogous to that of the more common Boc group, with the primary mode of cleavage being acid-catalyzed hydrolysis.[5][6]

  • Acidic Conditions: The Bpoc group is highly sensitive to acidic conditions. The mechanism of cleavage involves the protonation of the carbonyl oxygen, followed by the departure of the stable 2-(4-biphenylyl)prop-2-yl cation, which then decomposes to isobutylene and a proton. This lability is the basis for its use as a temporary protecting group in peptide synthesis.

  • Basic Conditions: The Bpoc group is generally stable under basic conditions.[5][7] The carbamate linkage is resistant to nucleophilic attack by bases such as hydroxide or amines at room temperature. This orthogonality to base-labile protecting groups like Fmoc is a key feature in many synthetic strategies.

  • Thermal Stability: While specific data is unavailable for Bpoc-Ala-OH, protected amino acids are generally stable at ambient temperatures. However, elevated temperatures, especially in the presence of acidic or basic catalysts, could accelerate degradation.

  • Photostability: The biphenyl chromophore in the Bpoc group suggests potential sensitivity to UV light. It is advisable to store Bpoc-Ala-OH in the dark to prevent photochemical degradation.

The predicted acid-catalyzed degradation pathway of Bpoc-Ala-OH is illustrated below.

Bpoc-Ala-OH_Degradation cluster_Products Degradation Products Bpoc-Ala-OH Bpoc-Ala-OH Protonated Bpoc-Ala-OH Protonated Bpoc-Ala-OH Bpoc-Ala-OH->Protonated Bpoc-Ala-OH H+ Alanine Alanine Protonated Bpoc-Ala-OH->Alanine - CO2 - 2-(4-biphenylyl)prop-1-ene 2-(4-biphenylyl)prop-2-yl cation 2-(4-biphenylyl)prop-2-yl cation Protonated Bpoc-Ala-OH->2-(4-biphenylyl)prop-2-yl cation Loss of Alanine-COOH 2-(4-biphenylyl)prop-1-ene 2-(4-biphenylyl)prop-1-ene 2-(4-biphenylyl)prop-2-yl cation->2-(4-biphenylyl)prop-1-ene - H+ CO2 CO2 Stability_Study_Workflow cluster_Stress Apply Stress Conditions A Prepare Bpoc-Ala-OH Stock Solution B Acidic (e.g., 0.1M HCl, 60°C) A->B C Basic (e.g., 0.1M NaOH, 60°C) A->C D Oxidative (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C, solid) A->E F Photolytic (UV/Vis light) A->F G Collect samples at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Quantify remaining Bpoc-Ala-OH and degradation products H->I J Determine Degradation Kinetics and Pathways I->J

Figure 4: Workflow for a comprehensive stability study of Bpoc-Ala-OH.

Summary and Recommendations

This technical guide has provided a framework for understanding and evaluating the solubility and stability of Bpoc-Ala-OH. While direct experimental data is sparse, a combination of predictive chemistry and robust experimental protocols can provide the necessary information for its effective use in research and development.

Key Recommendations:

  • Solubility Screening: For any new project, it is highly recommended to perform a solubility screening of Bpoc-Ala-OH in the intended solvent systems to ensure optimal reaction conditions.

  • Stability Assessment: A forced degradation study should be conducted to understand the lability of the Bpoc group under the specific conditions of your synthetic process. This will help in avoiding unintended deprotection.

  • Storage: Bpoc-Ala-OH should be stored in a cool, dry, and dark place to minimize thermal and photolytic degradation.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently incorporate Bpoc-Ala-OH into their synthetic workflows, leading to more efficient and successful outcomes.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Aimoto, S. (1999). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Biopolymers, 51(4), 247-265.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Wiley-VCH. Protection Reactions. [Link]

  • Li, Y., & Wu, Y. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758–765.
  • Aapptec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7019902, Bpoc-ala-OH. [Link]

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Bpoc-ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting groups is paramount to achieving desired outcomes. The 2-(4-biphenyl)isopropoxycarbonyl (Bpoc) group, utilized in Bpoc-ala-OH, offers distinct advantages due to its acid lability. However, its safe and effective use hinges on a thorough understanding of its chemical nature and the implementation of rigorous handling protocols. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth examination of the safety and handling guidelines for Bpoc-ala-OH, ensuring both researcher safety and experimental integrity.

Section 1: Chemical and Physical Properties

Bpoc-ala-OH, chemically known as (2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid, is a derivative of the amino acid L-alanine. The defining feature of this compound is the Bpoc protecting group attached to the amine functionality.

PropertyValueSource
Chemical Formula C19H21NO4[1]
Molecular Weight 327.37 g/mol [1]
CAS Number 23631-89-2[1]
Appearance Typically a white to off-white solidInferred from similar compounds
Solubility Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and alcohols.Inferred from use in peptide synthesis
Storage Temperature -15°C[2]

The Bpoc group is notably more acid-labile than the more common tert-butoxycarbonyl (Boc) protecting group.[3][4] This heightened sensitivity to acid is a critical factor influencing its handling and storage.

Section 2: Hazard Identification and Toxicological Profile

Primary Hazards:

  • Eye Irritation: Like many fine chemical powders, Bpoc-ala-OH dust may cause mechanical irritation to the eyes.

  • Skin Irritation: Prolonged or repeated contact with the skin may cause mild irritation.

  • Respiratory Tract Irritation: Inhalation of dust particles may cause irritation to the respiratory tract.

Toxicological Profile:

The acute toxicity of Bpoc-ala-OH is expected to be low, a common characteristic of many amino acid derivatives used in peptide synthesis. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[5][6] However, the absence of specific toxicological data necessitates a cautious approach, treating the compound as potentially harmful if ingested or inhaled in significant quantities.

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety through appropriate PPE and engineering controls is essential when working with Bpoc-ala-OH.

Recommended Personal Protective Equipment:

PPESpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.To prevent eye contact with dust particles.
Hand Protection Nitrile gloves.To prevent skin contact.
Body Protection Laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.To prevent inhalation of dust.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

  • Eyewash Station: An easily accessible eyewash station should be available in the laboratory.

  • Safety Shower: A safety shower should be readily accessible for immediate use in case of significant skin contact.

Section 4: Safe Handling and Storage Procedures

The stability and integrity of Bpoc-ala-OH are directly influenced by handling and storage conditions.

Handling:

  • Avoid Dust Formation: Handle the compound in a manner that minimizes the generation of dust.

  • Grounding: When transferring large quantities, ensure that equipment is properly grounded to prevent static discharge.

  • Avoid Incompatibilities: Keep away from strong acids and oxidizing agents. The Bpoc group is cleaved by acids.[4]

Storage:

  • Temperature: Store in a tightly sealed container in a cool, dry place at the recommended temperature of -15°C.[2]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Desiccation: Store in a desiccator to protect from moisture.

Section 5: First Aid Measures in Case of Exposure

Immediate and appropriate first aid is crucial in mitigating any potential harm from exposure to Bpoc-ala-OH.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.

Section 6: Accidental Release Measures

In the event of a spill, a calm and systematic response is necessary to ensure safety and proper cleanup.

Minor Spill:

  • Restrict Access: Cordon off the spill area.

  • Wear PPE: Don appropriate personal protective equipment.

  • Containment: Use a dust pan and brush or a HEPA-filtered vacuum to gently sweep up the solid material, avoiding dust generation.

  • Collection: Place the collected material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with a damp cloth or paper towels.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Major Spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Alert: Notify your institution's environmental health and safety (EHS) department or emergency response team.

  • Await Professional Assistance: Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill_detected Spill Detected restrict_access Restrict Access spill_detected->restrict_access don_ppe Don PPE restrict_access->don_ppe contain_spill Contain & Collect Spill don_ppe->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate dispose Dispose of Waste decontaminate->dispose major_spill_detected Major Spill Detected evacuate Evacuate Area major_spill_detected->evacuate ventilate Ventilate (If Safe) evacuate->ventilate alert_ehs Alert EHS/Emergency Response ventilate->alert_ehs await_assistance Await Professional Assistance alert_ehs->await_assistance

Caption: Workflow for responding to minor and major spills of Bpoc-ala-OH.

Section 7: Disposal Considerations

Proper disposal of Bpoc-ala-OH and its containers is an environmental and regulatory responsibility.

  • Chemical Waste: Dispose of unused Bpoc-ala-OH as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All materials that have come into contact with Bpoc-ala-OH, including gloves, filter paper, and containers, should be disposed of as hazardous waste.

Section 8: Emergency Procedures

Preparedness is key to handling any laboratory emergency.

Fire:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam fire extinguisher.

  • Evacuation: In case of a significant fire, evacuate the laboratory and activate the nearest fire alarm.

Chemical Exposure:

  • Follow the first aid measures outlined in Section 5.

  • Report all exposures to your supervisor and seek medical attention.

Emergency_Response_Plan Emergency Emergency Event (Fire, Exposure, Spill) Assess_Situation Assess Situation (Is it safe to respond?) Emergency->Assess_Situation Fire Fire Assess_Situation->Fire Fire Exposure Chemical Exposure Assess_Situation->Exposure Exposure Spill Spill Assess_Situation->Spill Spill Evacuate_Alarm Evacuate & Pull Alarm Fire->Evacuate_Alarm Use_Extinguisher Use Appropriate Extinguisher (If trained and safe) Fire->Use_Extinguisher Administer_First_Aid Administer First Aid (See Section 5) Exposure->Administer_First_Aid Follow_Spill_Protocol Follow Spill Protocol (See Section 6) Spill->Follow_Spill_Protocol Notify_Supervisor Notify Supervisor Evacuate_Alarm->Notify_Supervisor Use_Extinguisher->Notify_Supervisor Administer_First_Aid->Notify_Supervisor Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention Follow_Spill_Protocol->Notify_Supervisor Report_Incident File Incident Report Notify_Supervisor->Report_Incident Seek_Medical_Attention->Report_Incident

Caption: General emergency response plan for incidents involving Bpoc-ala-OH.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize Bpoc-ala-OH in their synthetic endeavors, paving the way for new discoveries in drug development and peptide science.

References

  • Not available in search results.
  • PubChem. (n.d.). Bpoc-ala-OH. National Center for Biotechnology Information. Retrieved from a URL that is not available.[1]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from a URL that is not available.[5]

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  • MilliporeSigma. (2025, May 26). SAFETY DATA SHEET. Retrieved from a URL that is not available.[6]

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  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[3]

  • ChemWhat. (n.d.). BPOC-ALA-OH CAS#: 23631-89-2. Retrieved from a URL that is not available.[2]

  • Chegg. (2019, April 25). Solved Protecting groups are essential in peptide synthesis. Retrieved from a URL that is not available.[4]

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An In-Depth Technical Guide to the Acid Lability of the Bpoc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

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For professionals engaged in the nuanced art of peptide synthesis and complex organic chemistry, the selection of an appropriate protecting group is a decision that dictates the efficiency, purity, and ultimate success of a synthetic strategy. Among the diverse arsenal of amine-protecting groups, the 2-(p-biphenyl)isopropoxycarbonyl (Bpoc) group occupies a unique niche. Its exquisite sensitivity to acid allows for a level of strategic flexibility that is indispensable in the synthesis of complex, labile molecules. This guide provides a comprehensive exploration of the core principles governing the Bpoc group's acid lability, offering mechanistic insights, comparative data, and field-proven protocols to empower researchers in leveraging its full potential.

The Bpoc Group: Structure and Strategic Value

The Bpoc group is a urethane-type protecting group, structurally similar to the more common tert-butoxycarbonyl (Boc) group. The key distinction lies in the substitution of a tert-butyl group with a 2-(p-biphenyl)isopropyl moiety. This seemingly subtle modification has profound implications for the group's stability.

The strategic value of the Bpoc group is rooted in its hyper-acid-lability. It can be cleaved under exceptionally mild acidic conditions—far milder than those required for the removal of the Boc group. This property establishes an orthogonal relationship with other acid-labile groups, such as tert-butyl (tBu) ethers and esters, which are frequently used for side-chain protection.[1][2] This orthogonality is critical in synthetic strategies that require the selective deprotection of the α-amino group while leaving side-chain protections intact, a common requirement in the assembly of complex peptides like phosphopeptides.[2]

Figure 1: Chemical structure of the Bpoc protecting group linked to a primary amine (R-NH).

The Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Bpoc group proceeds via an E1 elimination mechanism, driven by the formation of a highly stabilized tertiary carbocation. The process is initiated by the protonation of the carbonyl oxygen of the urethane linkage by an acid.

Step 1: Protonation The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and weakening the adjacent C-O bond.

Step 2: Carbocation Formation (Rate-Determining Step) The weakened C-O bond cleaves, leading to the departure of the biphenyl-isopropenyl group as a resonance-stabilized tertiary carbocation. This step is the slowest and therefore the rate-determining step of the reaction. The exceptional stability of this carbocation is the cornerstone of the Bpoc group's high acid lability. The positive charge is delocalized across the isopropyl group and, crucially, throughout the extensive π-system of the biphenyl rings.

Step 3: Fragmentation The resulting carbamic acid is unstable and rapidly decomposes, releasing the deprotected amine and carbon dioxide gas. The carbocation is subsequently quenched by a nucleophile or scavenger present in the reaction mixture.

Figure 2: Mechanism of Bpoc deprotection.

Quantitative Lability and Comparative Analysis

The lability of an acid-sensitive protecting group is best understood through quantitative kinetic data. The Bpoc group is orders of magnitude more labile than the Boc group. This difference is starkly illustrated by the concentrations of trifluoroacetic acid (TFA) required for their removal.

Protecting GroupTypical Deprotection ReagentRelative Lability (Approx.)Selectivity (Bpoc vs. Boc)
Bpoc 0.5% TFA in Dichloromethane (DCM)~3000x more labile than Boc\multirow{2}{*}{~3000 : 1[3]}
Boc 25-50% TFA in Dichloromethane (DCM)[4]1 (Reference)
Fmoc 20% Piperidine in DMF (Base Labile)N/A (Orthogonal)N/A

Table 1: Comparative Lability of Common Amine Protecting Groups.

The high selectivity ratio of approximately 3000:1 for Bpoc over Boc cleavage with dilute TFA allows for precise, sequential deprotection strategies in complex syntheses.[3]

Factors Influencing Bpoc Cleavage Efficiency

The successful and clean removal of the Bpoc group is contingent upon several key experimental parameters.

  • Acid Strength and Concentration: While TFA is the most common reagent, its concentration is critical. Concentrations as low as 0.5% (v/v) in DCM are typically sufficient for rapid deprotection.[2][3] Using higher concentrations unnecessarily increases the risk of side reactions and cleavage of other less-labile protecting groups.

  • Solvent: Dichloromethane (DCM) is the most frequently used solvent due to its ability to swell the polystyrene resins common in solid-phase peptide synthesis (SPPS) and its good solubility profile for both the protected peptide and the reagents.

  • Temperature: Deprotection is almost always carried out at room temperature. Elevated temperatures are unnecessary and can promote side reactions.

  • Scavengers: The highly stable biphenyl-isopropyl carbocation generated during cleavage is also a potent electrophile. In the context of peptide synthesis, it can alkylate nucleophilic side chains, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met).[5][6] To prevent these undesirable modifications, a scavenger must be included in the deprotection cocktail to trap the carbocation.

Experimental Protocols for Bpoc Deprotection in SPPS

A self-validating protocol is essential for reproducible results. The following provides a detailed, step-by-step methodology for the deprotection of a Bpoc-protected amine on a solid support.

Materials:

  • Bpoc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Thioanisole (scavengers)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Protocol: Standard Bpoc Deprotection

  • Resin Swelling: Swell the Bpoc-protected peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 0.5% TFA and 2.5% TIS in DCM (v/v/v). For example, for 10 mL of solution, use 50 µL of TFA, 250 µL of TIS, and 9.7 mL of DCM.

  • Deprotection Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail to the resin and agitate gently for 10-15 minutes at room temperature. A second treatment of 5-10 minutes can be performed to ensure complete removal.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual acid and byproducts. A typical wash cycle is:

    • DCM (3x)

    • DMF (3x)

  • Neutralization: To ensure the newly liberated amine is in its free base form for the subsequent coupling step, neutralize the resin by washing with a 10% solution of DIEA in DMF (2x, 2 minutes each).

  • Final Washing: Wash the resin again with DMF (3x) and then with DCM (3x) to prepare for the next coupling step.

  • Validation (Optional): Perform a Kaiser test or other qualitative test for free primary amines to confirm the completion of the deprotection. A positive result (e.g., a deep blue color for the Kaiser test) indicates a successful deprotection.

Deprotection_Workflow start Start: Bpoc-Peptide-Resin swell 1. Swell Resin (DCM, 20 min) start->swell deprotect 2. Deprotect (0.5% TFA, 2.5% TIS in DCM, 15 min) swell->deprotect wash_dcm 3. Wash (DCM x3) deprotect->wash_dcm wash_dmf 4. Wash (DMF x3) wash_dcm->wash_dmf neutralize 5. Neutralize (10% DIEA in DMF, 2x2 min) wash_dmf->neutralize final_wash 6. Final Wash (DMF x3, DCM x3) neutralize->final_wash kaiser 7. Kaiser Test (Validation) final_wash->kaiser end End: Deprotected Peptide-Resin (Ready for coupling) kaiser->end

Figure 3: Standard workflow for Bpoc deprotection in SPPS.

Conclusion

The 2-(p-biphenyl)isopropoxycarbonyl (Bpoc) protecting group is a powerful tool for the synthetic chemist, offering a unique level of acid lability that enables sophisticated, orthogonal protection schemes. Its utility is defined by the remarkable stability of the carbocation intermediate formed during its acid-catalyzed cleavage. By understanding the mechanism, appreciating the quantitative difference in lability compared to other groups like Boc, and meticulously controlling experimental conditions—particularly acid concentration and the use of scavengers—researchers can confidently and effectively employ the Bpoc group to achieve their synthetic goals. The protocols and principles outlined in this guide serve as a robust foundation for the successful application of this highly specialized and valuable protecting group.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Perich, J. W., Ruzzene, M., Pinna, L. A., & Reynolds, E. C. (2007). The synthesis of phosphopeptides via the Bpoc-based approach. Organic & Biomolecular Chemistry, 5(4), 664-670. [Link]

  • U.S. Patent No. 5,952,497. (1999). N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters.
  • Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

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Methodological & Application

Application of Bpoc-Ala-OH in Phosphopeptide Synthesis: A "Safety-Catch" Approach

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Challenge and Strategy in Phosphopeptide Synthesis

Protein phosphorylation is a cornerstone of cellular regulation, governing processes from signal transduction to cell cycle control.[1][2][3] Synthetic phosphopeptides are indispensable tools for dissecting these pathways, serving as specific substrates for kinases, inhibitors for phosphatases, and probes for studying protein-protein interactions mediated by domains like SH2.[2][4] However, the chemical synthesis of phosphopeptides, particularly via Solid-Phase Peptide Synthesis (SPPS), is fraught with challenges. The phosphate group's lability to standard synthesis conditions, steric hindrance during coupling, and the risk of side reactions like β-elimination necessitate sophisticated protection strategies.[5][6][7][8][9]

Two primary strategies dominate the field: the "building block" approach, which uses pre-phosphorylated and protected amino acids, and the "post-assembly" or "global" phosphorylation approach, where a hydroxyl-containing residue is modified after its incorporation into the peptide chain.[4][10][11] The "building block" method is often preferred as it avoids the risk of incomplete phosphorylation and modification of other sidechains.[4]

This guide focuses on an elegant "post-assembly" strategy that leverages 2-(p-biphenylyl)-2-propyloxycarbonyl-Alanine (Bpoc-Ala-OH) . This method introduces a non-phosphorylated, protected alanine precursor into the peptide sequence. The Bpoc group is then selectively removed under very mild acidic conditions, unmasking a serine residue (via a dehydroalanine intermediate) that can be efficiently phosphorylated on the solid support. This "safety-catch" approach offers a powerful and flexible alternative for producing phosphoserine-containing peptides.

Part 2: A Profile of Bpoc-Ala-OH Chemistry

The 2-(p-biphenylyl)-2-propyloxycarbonyl (Bpoc) group is a highly acid-labile Nα-protecting group.[12][13] It is significantly more sensitive to acid than the more common tert-butoxycarbonyl (Boc) group, allowing for its selective removal without disturbing other acid-labile side-chain protecting groups (e.g., t-Butyl) or the resin linker.[12][13][14][15]

Mechanism of Action: The "Safety-Catch" Principle

The Bpoc-Ala-OH strategy operates on a "safety-catch" principle. The Bpoc group acts as a stable protecting group during the initial peptide assembly. Once the full-length peptide is synthesized, the Bpoc group is cleaved with a dilute acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13] This mild deprotection is key, as it is orthogonal to the final, harsher TFA "cocktail" used for global deprotection and cleavage from the resin.[12][13][16]

The power of this approach lies in its compatibility with complex syntheses. It allows for the incorporation of fully protected phosphothreonine or phosphotyrosine residues elsewhere in the sequence while deferring the sensitive phosphoserine installation until the final steps, thereby minimizing potential side reactions.[12][13]

Advantages of the Bpoc-Ala-OH Strategy:

  • Orthogonality: The Bpoc group's extreme acid lability allows for selective deprotection without affecting other protecting groups like Boc, t-Butyl, or Trityl.[12][13]

  • Flexibility: Enables the synthesis of both the phosphorylated and non-phosphorylated versions of a peptide from a common intermediate.[4]

  • Reduced Side Reactions: By introducing the phosphate group late in the synthesis, the risk of β-elimination during repeated base-mediated Fmoc deprotection steps is circumvented.[5][6]

  • High Purity: The strategy has been shown to produce high-purity phosphopeptides, as demonstrated in the synthesis of a dually phosphorylated MAP Kinase ERK2 peptide.[12][13]

Limitations and Considerations:

  • Additional Steps: The post-assembly phosphorylation adds steps to the overall synthesis compared to directly using a pre-phosphorylated building block.

  • Phosphorylation Efficiency: The on-resin phosphorylation step must be optimized to ensure complete conversion, which can be challenging for sterically hindered sequences.

  • Bpoc-Amino Acid Availability: Bpoc-protected amino acids are generally less common and more expensive than their Fmoc or Boc counterparts.

Part 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for synthesizing a phosphoserine-containing peptide using the Bpoc-Ala-OH strategy on a solid support.

Visualizing the Workflow

The overall synthetic strategy is depicted below, outlining the key phases from initial peptide assembly to the final purified phosphopeptide.

G cluster_0 Phase 1: Peptide Assembly (Fmoc-SPPS) cluster_1 Phase 2: Bpoc-Ala Incorporation cluster_2 Phase 3: On-Resin Phosphorylation cluster_3 Phase 4: Cleavage & Purification Resin Resin Coupling1 Coupling1 Resin->Coupling1 Couple Fmoc-AA Deprotect1 Deprotect1 Coupling1->Deprotect1 Fmoc Deprotection (20% Piperidine) Coupling2 Coupling2 Deprotect1->Coupling2 Couple Next Fmoc-AA Bpoc_Couple Couple Bpoc-Ala-OH Coupling2->Bpoc_Couple ...repeat cycles Continue_SPPS Continue_SPPS Bpoc_Couple->Continue_SPPS Couple Subsequent Bpoc-AA Bpoc_Deprotect Bpoc_Deprotect Continue_SPPS->Bpoc_Deprotect Mild Acid Deprotection (e.g., 0.5% TFA/DCM) Phosphitylation Phosphitylation Bpoc_Deprotect->Phosphitylation Phosphitylation (e.g., (BnO)2PN(iPr)2) Oxidation Oxidation Phosphitylation->Oxidation Oxidation (e.g., tBuOOH) Cleavage Cleavage Oxidation->Cleavage Global Deprotection & Cleavage (TFA Cocktail) Purification Purification Cleavage->Purification HPLC Purification Final_Product Purified Phosphopeptide Purification->Final_Product Lyophilization

Caption: Workflow for phosphopeptide synthesis using the Bpoc-Ala-OH strategy.

Protocol 1: Peptide Assembly and Bpoc-Ala-OH Incorporation

This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis setup.

Materials and Reagents:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Bpoc-Ala-OH and other required Bpoc-amino acids

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc-SPPS Cycles:

    • Synthesize the C-terminal portion of the peptide using standard Fmoc chemistry.[17]

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Coupling: Pre-activate a solution of Fmoc-amino acid (4 equiv.), HATU (3.9 equiv.), and DIPEA (8 equiv.) in DMF for 5 minutes. Add to the resin and agitate for 1-2 hours.

    • Monitoring: Confirm complete coupling using the Kaiser test (ninhydrin-negative).

    • Repeat: Continue this cycle for all residues preceding the desired phosphoserine position.

  • Incorporation of Bpoc-Ala-OH:

    • After deprotecting the N-terminus of the preceding residue, perform a coupling cycle as in step 2c, but using Bpoc-Ala-OH instead of an Fmoc-amino acid.

    • Scientist's Note: The coupling kinetics for Bpoc-amino acids are similar to Fmoc-amino acids. Standard activation with HATU/DIPEA is effective.[12][13]

  • Continuation with Bpoc-SPPS:

    • For subsequent residues, switch to a Bpoc-based strategy to maintain compatibility.

    • Deprotection: Treat the resin with 0.5% TFA in DCM (3 x 2 min). This condition is sufficient to remove the Bpoc group while leaving side-chain protecting groups intact.[12][13]

    • Neutralization: Wash the resin with 5% DIPEA in DCM (2 x 1 min) followed by extensive DMF washes.

    • Coupling: Couple the next Bpoc-amino acid as described in step 2c.

    • Repeat until the full-length peptide is assembled.

Protocol 2: On-Resin Phosphorylation

This procedure is performed after the complete peptide sequence has been assembled.

Materials and Reagents:

  • Phosphitylating Reagent: Bis(benzyloxy)(diisopropylamino)phosphine

  • Activator: 1H-Tetrazole (0.45 M in acetonitrile)

  • Oxidizing Agent: tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

  • Solvents: Anhydrous Acetonitrile, DCM

Procedure:

  • Final N-terminal Deprotection: If the N-terminal residue is Bpoc-protected, remove the Bpoc group with 0.5% TFA in DCM as described in Protocol 1, Step 4a.

  • Phosphitylation:

    • Wash the peptidyl-resin thoroughly with anhydrous acetonitrile.

    • Add a solution of bis(benzyloxy)(diisopropylamino)phosphine (10 equiv.) and 1H-tetrazole (30 equiv.) in anhydrous acetonitrile to the resin.

    • Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours at room temperature.

    • Rationale: This step forms a phosphite triester on the deprotected serine side-chain. The use of benzyl protecting groups for the phosphate is crucial as they can be removed during the final TFA cleavage step.[11][18]

  • Washing: Wash the resin thoroughly with anhydrous acetonitrile (3x) and DCM (3x).

  • Oxidation:

    • Add a solution of t-BuOOH (10 equiv.) in DCM to the resin.

    • Agitate for 1 hour at room temperature.

    • Rationale: This step oxidizes the phosphite triester (P(III)) to the more stable phosphate triester (P(V)).

  • Final Wash: Wash the resin extensively with DCM (5x) and DMF (3x), then dry the resin under vacuum.

Protocol 3: Final Cleavage and Deprotection

This is the final step to liberate the phosphopeptide from the solid support and remove all side-chain protecting groups.

Materials and Reagents:

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold Diethyl Ether

Procedure:

  • Cleavage: Add the freshly prepared, ice-cold cleavage cocktail to the dry peptidyl-resin.[5][17]

  • Incubation: Agitate the slurry at room temperature for 2-4 hours.

    • Scientist's Note: The TIS acts as a scavenger to trap reactive cations (e.g., from t-Butyl groups) that are liberated during deprotection, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met).[15][19]

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of neat TFA.

  • Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Part 4: Comparative Analysis of Phosphorylation Strategies

The Bpoc-Ala-OH method is one of several strategies available. The choice depends on the specific peptide sequence, the location of the phosphorylation site, and available resources.

FeatureBpoc-Ala-OH (Post-Assembly) Fmoc-pSer(PO(OBzl)OH)-OH (Building Block)
Principle On-resin phosphorylation of a serine precursor.Direct incorporation of a pre-phosphorylated, protected amino acid.[8][20]
Key Advantage Avoids exposure of phosphate to base (piperidine) during SPPS, minimizing β-elimination.Simpler workflow with fewer overall steps; no on-resin chemical modification required.
Key Disadvantage Requires additional on-resin reaction steps (phosphitylation, oxidation).Steric hindrance can lower coupling efficiency; risk of β-elimination with every Fmoc deprotection cycle.[5][7]
Cost Bpoc-amino acids can be more expensive; requires phosphitylating reagents.Phosphorylated Fmoc-amino acids are expensive specialty reagents.
Flexibility A single peptide synthesis can yield both phosphorylated and non-phosphorylated analogues.[4]Requires a separate synthesis for the non-phosphorylated version.
Best Suited For Peptides with C-terminal phosphoserine; sequences prone to β-elimination; synthesis of phospho/non-phospho pairs.Peptides with internal phosphoserine sites; routine phosphopeptide synthesis where β-elimination is not a major concern.

Part 5: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of Bpoc-Ala-OH - Insufficient activation time or reagents.- Steric hindrance from preceding residues.- On-resin peptide aggregation.[21]- Double couple the Bpoc-Ala-OH residue.- Increase coupling time to 4 hours or overnight.- Use a different coupling agent like DIC/Oxyma.
Incomplete On-Resin Phosphorylation - Moisture inactivating the phosphitylating reagent.- Insufficient reagent equivalents or reaction time.- Steric inaccessibility of the hydroxyl group.- Ensure all solvents and reagents are strictly anhydrous.- Increase reagent equivalents (up to 20x) and extend reaction time.- Perform the reaction at a slightly elevated temperature (e.g., 40°C), monitoring for side reactions.
Side Product Detected After Cleavage - Incomplete oxidation of the phosphite triester.- Alkylation of nucleophilic side chains (Trp, Met, Cys) by carbocations.[15][19]- Ensure sufficient oxidizing agent (t-BuOOH) is used and allow adequate reaction time.- Add specific scavengers to the cleavage cocktail (e.g., ethanedithiol (EDT) for Trp).
β-Elimination Detected - Though minimized, trace amounts can occur if any basic conditions are used after phosphorylation.- This is the primary issue the Bpoc-Ala-OH method is designed to avoid. If observed, ensure no unintended base exposure occurred post-phosphorylation.

Part 6: Conclusion

The Bpoc-Ala-OH "safety-catch" strategy represents a sophisticated and powerful tool in the arsenal of the peptide chemist. By deferring the introduction of the sensitive phosphate moiety until the final stages of solid-phase synthesis, it effectively mitigates the risk of base-induced side reactions like β-elimination. While it introduces additional steps of on-resin modification, the resulting increase in flexibility and final product purity makes it an invaluable approach for the synthesis of complex or sensitive phosphoserine-containing peptides. Its compatibility with other protected phosphoamino acids allows for the assembly of multi-phosphorylated peptides that are crucial for advancing our understanding of cellular signaling.[12][13]

References

  • Probing the Phosphopeptide Specificities of Protein Tyrosine Phosphatases, SH2 and PTB Domains with Combinatorial Library Methods. ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. [Link]

  • Solid-phase synthesis of phosphopeptides. PubMed. [Link]

  • Synthesis of Phosphopeptides. Science of Synthesis. [Link]

  • Solid-phase synthesis of phosphopeptides. PubMed. [Link]

  • The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. [Link]

  • The synthesis of phosphopeptides via the Bpoc-based approach. RSC Publishing. [Link]

  • Solid-phase synthesis of a range of O-phosphorylated peptides by post-assembly phosphitylation and oxidation. Semantic Scholar. [Link]

  • A targeted approach for the synthesis of multi-phosphorylated peptides. The Royal Society of Chemistry. [Link]

  • The synthesis of phosphopeptides via the Bpoc-based approach. PubMed. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • The synthesis of phosphopeptides. PubMed. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]

  • Synthesis of phosphopeptide? ResearchGate. [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. PMC. [Link]

  • PermaPhosSer: autonomous synthesis of functional, permanently phosphorylated proteins. bioRxiv. [Link]

  • L-serine synthesis via the phosphorylated pathway in humans. PMC. [Link]

  • Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]

Sources

Bpoc-ala-OH use in fragment condensation strategies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of Bpoc-ala-OH in peptide fragment condensation.

Application Note & Protocol

Topic: Strategic Use of Bpoc-ala-OH in Peptide Fragment Condensation

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and synthesis.

Introduction: The Strategic Advantage of Bpoc-ala-OH in Convergent Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the assembly of long or complex peptide sequences presents significant challenges, often leading to deletion sequences, difficult purifications, and overall low yields. Fragment condensation, a convergent strategy where smaller, protected peptide fragments are synthesized and then coupled together, offers a powerful solution to these problems. This approach, however, hinges on the precise control of protecting group chemistry. A critical element in this strategy is the use of a temporary protecting group for the N-terminus of the C-terminal amino acid of a peptide fragment, which must be selectively removable without disturbing other protecting groups.

This is where 2-(4-biphenylyl)-2-propyloxycarbonyl-L-alanine (Bpoc-ala-OH) emerges as a uniquely valuable tool. The Bpoc group is an acid-labile protecting group, approximately 1000 times more acid-labile than the more common Boc group. This high degree of acid sensitivity allows for its removal under exceptionally mild acidic conditions (e.g., 0.5% TFA in DCM), leaving other, more robust acid-labile protecting groups, such as Boc and those on side chains (e.g., t-butyl), completely intact. The use of Alanine as the carrier for the Bpoc group is strategic; its non-reactive side chain prevents complications during synthesis and coupling.

This application note provides a detailed protocol and technical insights into the effective use of Bpoc-ala-OH for the preparation of protected peptide fragments and their subsequent use in fragment condensation strategies.

Core Principles: Why Bpoc-ala-OH?

The choice of Bpoc-ala-OH is dictated by the need for orthogonal protection schemes in a convergent synthesis strategy. The core principle is to create a fully protected peptide fragment with a selectively removable N-terminal protecting group, allowing for its deprotection and subsequent coupling to another fragment.

Key Advantages of the Bpoc Group in this Context:

  • Extreme Acid Lability: Allows for selective deprotection without premature cleavage of side-chain protecting groups or the peptide from the resin.

  • Orthogonality: Its removal conditions are orthogonal to the standard Fmoc/tBu strategy, making it a versatile tool.

  • Improved Fragment Solubility: The biphenyl moiety of the Bpoc group can enhance the solubility of the protected peptide fragment in organic solvents, which is often a limiting factor in fragment condensation.

Experimental Workflow: A Step-by-Step Guide

The overall strategy involves two main phases:

  • Phase 1: Synthesis of the N-terminally Protected Peptide Fragment. This involves the synthesis of a peptide fragment on a resin, with Bpoc-ala-OH incorporated as the final amino acid. The fragment is then cleaved from the resin while retaining all side-chain protecting groups.

  • Phase 2: Fragment Condensation. The Bpoc group is selectively removed from the purified fragment, and the resulting free N-terminus is coupled to another peptide fragment.

Phase 1: Synthesis and Cleavage of a Bpoc-Protected Peptide Fragment

This protocol assumes the use of standard Fmoc-based SPPS for the assembly of the peptide chain.

1. Resin Selection and Loading:

  • Choose a resin that is compatible with your desired C-terminal functionality and allows for cleavage with minimal side-chain deprotection (e.g., 2-chlorotrityl chloride resin).
  • Load the first Fmoc-protected amino acid onto the resin according to standard protocols.

2. Peptide Chain Elongation:

  • Perform standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine, amino acid coupling with a suitable coupling agent like HBTU/DIPEA) to assemble the desired peptide sequence.

3. Incorporation of Bpoc-ala-OH:

  • After the final Fmoc deprotection step, couple Bpoc-ala-OH to the N-terminus of the peptide chain. Use a standard coupling protocol, but ensure a slightly longer coupling time to accommodate the sterically hindered Bpoc group.

4. Cleavage of the Protected Fragment from the Resin:

  • Crucial Step: The cleavage cocktail must be carefully chosen to cleave the peptide from the resin without removing the Bpoc or side-chain protecting groups.
  • For a 2-chlorotrityl chloride resin, a solution of acetic acid/trifluoroethanol/DCM (1:1:8) is often effective.
  • Incubate the resin with the cleavage cocktail for 1-2 hours at room temperature.
  • Filter the resin and collect the filtrate containing the protected peptide fragment.
  • Evaporate the solvent to obtain the crude protected fragment.

5. Purification of the Protected Fragment:

  • Purify the crude fragment using flash chromatography on silica gel. The choice of solvent system will depend on the peptide sequence but often involves a gradient of methanol in chloroform or dichloromethane.
Phase 2: Selective Bpoc Deprotection and Fragment Coupling

1. Selective Bpoc Deprotection:

  • Dissolve the purified, Bpoc-protected peptide fragment in dichloromethane (DCM).
  • Add 0.5% (v/v) trifluoroacetic acid (TFA) in DCM.
  • Monitor the reaction by HPLC or TLC. The deprotection is typically complete within 10-15 minutes.
  • Caution: Over-exposure to the acidic conditions can lead to the loss of other acid-labile protecting groups.
  • Once the reaction is complete, neutralize the solution with a base such as diisopropylethylamine (DIPEA).
  • Evaporate the solvent to obtain the deprotected fragment.

2. Fragment Condensation:

  • The deprotected fragment (now with a free N-terminal alanine) is now ready to be coupled to another peptide fragment (either in solution or on a solid support).
  • Dissolve the deprotected fragment and the C-terminal fragment in a suitable solvent (e.g., DMF or NMP).
  • Add a coupling agent with low racemization potential, such as COMU or HATU, along with a base like DIPEA.
  • Allow the reaction to proceed for 2-12 hours, monitoring by HPLC.
  • Upon completion, the newly formed, larger peptide can be purified by standard methods.

Visualizing the Workflow and Chemistry

Workflow Diagram

G cluster_0 Phase 1: Fragment Synthesis cluster_1 Phase 2: Condensation A 1. Fmoc-SPPS of Peptide Fragment on 2-Cl-Trt Resin B 2. Couple Bpoc-ala-OH to N-terminus A->B C 3. Cleave Protected Fragment (e.g., AcOH/TFE/DCM) B->C D 4. Purify Bpoc-Protected Fragment (Flash Chromatography) C->D E 5. Selective Bpoc Deprotection (0.5% TFA in DCM) D->E To Condensation F 6. Couple to Second Fragment (e.g., COMU/DIPEA) E->F G 7. Purify Final Peptide F->G

Caption: Structure of Bpoc-ala-OH and its cleavage products.

Quantitative Protocol Parameters

ParameterRecommended Value/ReagentRationale & Notes
Bpoc-ala-OH Coupling
Equivalents2-3 eq.To ensure complete coupling to the sterically demanding peptide N-terminus.
Coupling AgentHBTU/HATU/COMU (2-3 eq.)Standard and efficient coupling agents.
BaseDIPEA (4-6 eq.)To maintain basic conditions for the coupling reaction.
SolventDMF or NMPStandard solvents for SPPS.
Reaction Time2-4 hoursLonger than standard couplings due to the bulkiness of the Bpoc group.
Protected Fragment Cleavage
Resin Type2-Chlorotrityl ChlorideHighly acid-labile, allowing for cleavage under mild conditions.
Cleavage CocktailAcetic Acid/TFE/DCM (1:1:8)Mildly acidic to prevent deprotection of Bpoc and side-chain groups.
Cleavage Time1-2 hoursSufficient for complete cleavage from the 2-Cl-Trt resin.
Selective Bpoc Deprotection
Deprotection Reagent0.5% TFA in DCMThe low concentration of TFA is key to the selectivity of this step.
Reaction Time10-15 minutesMonitor carefully by HPLC to avoid over-exposure.
Quenching AgentDIPEA or PyridineTo neutralize the acid and prevent further side reactions.
Fragment Condensation
Coupling AgentCOMU or HATUKnown for low racemization rates, which is critical in fragment coupling.
AdditiveOxyma or HOAtCan further suppress racemization.
SolventDMF or NMPMust be able to dissolve both peptide fragments.

Troubleshooting & Expert Insights

  • Incomplete Bpoc-ala-OH Coupling: If coupling is incomplete, consider a double coupling step or using a more potent coupling agent like COMU.

  • Premature Deprotection During Cleavage: If loss of Bpoc or side-chain protecting groups is observed, reduce the cleavage time or the concentration of acetic acid in the cleavage cocktail.

  • Racemization During Fragment Condensation: This is a major risk in fragment condensation. Use coupling agents known to suppress racemization (e.g., COMU, HATU), and consider performing the coupling at a lower temperature (e.g., 0 °C). The choice of the C-terminal amino acid of the N-terminal fragment also plays a role; Glycine and Proline are less prone to racemization.

  • Poor Solubility of Protected Fragments: If the protected fragment is poorly soluble, try different solvent systems for purification and coupling. Sometimes, the addition of a small amount of a more polar solvent like NMP can improve solubility.

Conclusion

Bpoc-ala-OH is a highly effective reagent for the synthesis of N-terminally protected peptide fragments intended for use in convergent fragment condensation strategies. Its key feature, the extreme acid lability of the Bpoc group, allows for a level of selectivity that is difficult to achieve with other protecting groups. By following the protocols and considering the principles outlined in this guide, researchers can leverage the power of fragment condensation to access complex and challenging peptide targets with greater efficiency and purity.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

Troubleshooting & Optimization

Technical Support Center: Bpoc-Ala-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Bpoc-protected amino acids, specifically focusing on troubleshooting low coupling efficiency associated with Bpoc-Ala-OH. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to diagnose and resolve issues effectively.

The 2-(4-biphenyl)isopropyloxycarbonyl (Bpoc) protecting group is a valuable tool in peptide chemistry, offering greater acid lability than the standard tert-butyloxycarbonyl (Boc) group. However, its significant steric bulk presents unique coupling challenges. This guide provides a structured, question-and-answer approach to navigate and overcome these hurdles.

Part 1: Foundational FAQs on Bpoc-Ala-OH

This section addresses fundamental questions regarding the properties and handling of Bpoc-Ala-OH.

Q1: What are the key chemical properties of the Bpoc group, and why is it used?

A1: The Bpoc group is a derivative of the Boc protecting group, characterized by the bulky 2-(4-biphenyl)isopropoxycarbonyl structure[1][2]. Its primary advantage is its high acid lability, allowing for deprotection under milder acidic conditions compared to the Boc group, which typically requires harsher reagents like neat trifluoroacetic acid (TFA)[3]. This makes it particularly useful in strategies where minimizing acid exposure to the growing peptide chain is critical. However, its significant size is a major contributor to steric hindrance during the coupling reaction, which can dramatically slow down or impede peptide bond formation[4][5].

Q2: My Bpoc-Ala-OH powder appears slightly off-white. Is it still usable?

A2: Bpoc-Ala-OH is typically a white to slight yellow or beige powder. A slight coloration does not necessarily indicate degradation. However, purity should always be the primary concern. We recommend verifying the purity by a suitable analytical method, such as TLC or HPLC, if you have any doubts. Ensure the material is fully soluble in your reaction solvent (e.g., DMF or NMP) before use; poor solubility can be an indicator of degradation or impurities and will certainly lead to low coupling efficiency.

Part 2: Troubleshooting Low Coupling Efficiency

This is the core troubleshooting section. The primary indicator of low coupling efficiency in Boc/Bpoc chemistry is a positive Kaiser test after the coupling step, signifying the presence of unreacted free primary amines on the resin.

Symptom: Positive Kaiser Test After Bpoc-Ala-OH Coupling

A positive Kaiser test (indicated by blue or purple resin beads) confirms that a significant number of N-terminal amines on the growing peptide chain failed to couple with the incoming Bpoc-Ala-OH. The following workflow will guide your response.

G start Positive Kaiser Test (Incomplete Coupling) recouple Immediate Action: Perform a Second Coupling (Recouple) start->recouple kaiser2 Perform Kaiser Test Again recouple->kaiser2 success Negative Test: Proceed with Synthesis kaiser2->success Success cap Positive Test: Cap Unreacted Amines kaiser2->cap Failure investigate Troubleshoot Root Cause cap->investigate cause1 Steric Hindrance investigate->cause1 cause2 Reagent Quality / Activation investigate->cause2 cause3 Peptide Aggregation investigate->cause3 cause4 Protocol Execution investigate->cause4

Caption: Troubleshooting workflow for a positive Kaiser test.

Q3: My Kaiser test is positive. What is the immediate first step?

A3: The most direct and often successful first step is to perform a second coupling (recoupling)[6]. This involves draining the reaction vessel, washing the resin thoroughly to remove byproducts, and adding a fresh solution of activated Bpoc-Ala-OH. The principle behind recoupling is to use a new excess of reagents to drive the reaction to completion, overcoming kinetic barriers that may have slowed the initial attempt.

Q4: I recoupled, but the Kaiser test is still positive. What now?

A4: If a second coupling fails, it is critical to cap the unreacted amines[6]. Capping is the process of acetylating the remaining free N-termini, typically with acetic anhydride. This permanently blocks them from reacting in subsequent cycles. Failing to cap will result in the synthesis of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification and significantly reduce the final yield[7]. After capping, you can proceed with the deprotection of the newly added Bpoc-Ala-OH and the coupling of the next amino acid. However, you must now investigate the root cause of the failure.

Investigating the Root Cause

Q5: Why is steric hindrance such a major issue with Bpoc-Ala-OH, and how can I overcome it?

A5: The Bpoc group is exceptionally bulky. This steric hindrance can physically block the activated carboxyl group of Bpoc-Ala-OH from approaching the N-terminal amine on the resin-bound peptide, especially if the preceding amino acid also has a bulky side chain[4][5][8].

  • Causality: Peptide bond formation is a nucleophilic attack of the resin-bound amine on the activated carboxylic acid. Steric bulk on either reactant slows this reaction down dramatically. The polymeric nature of the resin support can further exacerbate this issue[4].

  • Solutions:

    • Switch to a More Potent Activating Agent: Standard carbodiimide activators like DIC (N,N'-diisopropylcarbodiimide) may be too slow. Uronium/aminium-based reagents like HATU, HBTU, or HCTU are generally more reactive and can significantly improve coupling efficiency for hindered amino acids[9][10].

    • Increase Coupling Time: For a sterically hindered coupling, a standard 1-2 hour reaction time may be insufficient. Consider extending the coupling time to 4 hours, or even overnight. You can monitor the reaction progress by taking small resin samples for Kaiser testing at intermediate time points.

    • Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as higher temperatures can also increase the risk of racemization[6][9].

Q6: Could my coupling reagents or the Bpoc-Ala-OH itself be the problem?

A6: Absolutely. Reagent quality is paramount in SPPS.

  • Causality: The activation step, where the carboxylic acid is converted into a more reactive species (like an active ester or acylphosphonium salt), is critical. If the coupling reagent is degraded or the Bpoc-Ala-OH is impure, this activation will be inefficient, leading to poor coupling[11].

  • Solutions & Verification:

    • Use Fresh, High-Quality Reagents: Coupling reagents, especially HATU and HBTU, are moisture-sensitive. Use freshly opened bottles or reagents stored properly in a desiccator. Bpoc-Ala-OH should also be stored under dry conditions.

    • Verify Activation Protocol: Ensure you are using the correct stoichiometry. A typical ratio is (Amino Acid):(Activating Agent):(Base) = 1:0.95:2 relative to the free amines on the resin. For Bpoc-Ala-OH, using a higher excess (e.g., 3-5 equivalents) is often beneficial.

    • Check Your Base: The base, typically DIEA (N,N-diisopropylethylamine) or 2,4,6-collidine, must be pure and anhydrous. Contaminated base can interfere with the activation process.

Coupling ReagentClassRelative SpeedRacemization RiskNotes
DIC/HOBt CarbodiimideModerateLowA cost-effective standard, but may be too slow for Bpoc-Ala-OH.
DIC/Oxyma CarbodiimideModerate-FastVery LowGenerally considered superior to HOBt in suppressing racemization[10].
HBTU/HATU Uronium/AminiumVery FastLow (with base)Highly effective for hindered couplings. HATU is generally more potent than HBTU[9].

Q7: I'm synthesizing a long or hydrophobic peptide. Could aggregation be the cause of my poor coupling?

A7: Yes, on-resin aggregation is a common and serious problem, particularly for sequences longer than 10-15 residues or those rich in hydrophobic amino acids[6].

  • Causality: As the peptide chain grows, it can fold back on itself and form intermolecular hydrogen bonds, creating a dense secondary structure. This physically collapses the peptide chains on the resin, making the N-terminal amines inaccessible to the incoming activated amino acid[6][12].

  • Solutions:

    • Change Solvents: Switch from DMF to a more polar, hydrogen-bond-disrupting solvent like N-Methylpyrrolidone (NMP)[6].

    • Use a Low-Substitution Resin: A resin with a lower loading capacity (e.g., 0.1-0.4 mmol/g) increases the physical distance between peptide chains, reducing the likelihood of them interacting and aggregating[6].

    • Microwave Synthesis: Microwave-assisted SPPS can deliver energy more efficiently to the system, which can help break up aggregates and accelerate coupling reactions[9].

Part 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducible results.

Protocol 1: Kaiser (Ninhydrin) Test

This qualitative test detects free primary amines on the resin.

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Collect a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.

    • Add 2-3 drops of each Solution A, B, and C.

    • Heat the tube at 100-110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Blue/Purple Beads/Solution: Positive result (incomplete coupling).

    • Yellow/Colorless Beads/Solution: Negative result (complete coupling)[6].

Protocol 2: Standard Coupling with HATU

This protocol is recommended for coupling sterically hindered Bpoc-Ala-OH.

  • Reagents:

    • Bpoc-Ala-OH (3-5 equivalents)

    • HATU (3-5 equivalents, but slightly less than the amino acid)

    • DIEA (6-10 equivalents)

    • Anhydrous NMP or DMF

  • Procedure:

    • In a separate vessel, dissolve Bpoc-Ala-OH and HATU in the reaction solvent. This is the pre-activation step.

    • Add DIEA to the pre-activation mixture and agitate for 1-2 minutes. The solution will often turn yellow.

    • Drain the deprotection solution from the washed peptide-resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for at least 2 hours at room temperature. For Bpoc-Ala-OH, extending this to 4 hours is advisable.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm completion[6].

Protocol 3: Capping with Acetic Anhydride

Use this protocol if the Kaiser test remains positive after recoupling.

  • Reagents:

    • Capping Solution: Acetic Anhydride/DIEA/DMF (e.g., in a 1:1:8 ratio).

  • Procedure:

    • Following the incomplete coupling step, wash the resin thoroughly with DMF.

    • Add the capping solution to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step[6].

G cluster_activation Activation Step cluster_coupling Coupling Step BpocAla {Bpoc-Ala-OH | Carboxylic Acid} ActiveEster {Acyluronium Intermediate | Highly Reactive} BpocAla->ActiveEster Pre-activation HATU {HATU | Uronium Salt} HATU->ActiveEster Pre-activation DIEA {DIEA | Base} DIEA->ActiveEster Pre-activation CoupledPeptide {Resin-Peptide-NH-CO-Ala-Bpoc | Peptide Bond Formed} ActiveEster->CoupledPeptide Resin {Resin-Peptide-NH2 | Free Amine} Resin->CoupledPeptide Nucleophilic Attack

Caption: The two-stage mechanism of HATU-mediated coupling.

References

  • BenchChem. (2025). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Benchchem. (2025). Application Note: Protocol for Incorporating Boc-L-Ala-OH-3-¹³C in Solid-Phase Peptide Synthesis.
  • Fridkin, M., Patchornik, A., & Katchalski, E. (1971). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019902, Bpoc-ala-OH. PubChem.
  • Sigma-Aldrich. (n.d.). Boc-Ala-OH Novabiochem.
  • BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH.
  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • Sigma-Aldrich. (n.d.). Boc-b-Ala-OH Novabiochem.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Echemi. (n.d.). 23631-89-2, BPOC-ALA-OH Formula.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Boro-Biotech. (n.d.). How to Optimize Peptide Synthesis?.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

Sources

Technical Support Center: Bpoc Deprotection Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of the 2-(4-biphenyl)isopropoxycarbonyl (Bpoc) protecting group deprotection in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals seeking to maximize peptide yield and purity by mastering this critical step. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

The Bpoc group is a highly acid-labile Nα-amino protecting group, approximately 1000 times more sensitive to acid than the more common tert-butyloxycarbonyl (Boc) group. This exquisite sensitivity allows for its removal under exceptionally mild acidic conditions, making it an invaluable tool for synthesizing complex peptides, particularly those containing sensitive modifications like phosphorylation or when using hyper-acid-labile linkers.[1][2] However, this reactivity also presents unique challenges. This guide provides a structured approach to troubleshooting common issues and optimizing your workflow for maximum success.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on identifying the root cause and implementing a validated solution.

Question 1: My final peptide analysis (LC-MS) shows significant deletion sequences. What is causing this loss of yield?

Answer:

Deletion sequences are a classic symptom of incomplete Nα-deprotection at one or more cycles during the synthesis. If the Bpoc group is not fully removed from the N-terminus of the growing peptide chain, that chain cannot participate in the subsequent coupling step, resulting in a truncated peptide.

Core Causality: The primary reasons for incomplete deprotection are insufficient acid exposure or degraded reagents.

Troubleshooting & Optimization Protocol:

  • Verify Reagent Integrity: The deprotection reagent, typically a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), must be prepared fresh. TFA is hygroscopic and its concentration can change over time.

  • Optimize Deprotection Time & Concentration: While a standard condition is 0.5% TFA in DCM for 15 minutes, this may not be optimal for all sequences, especially those involving sterically hindered amino acids.[3]

    • Action: Perform a time-course study. On a test resin sample, run the deprotection for 10, 15, 20, and 30 minutes. After each time point, take a small resin sample, wash, and perform a qualitative ninhydrin (Kaiser) test. A uniform, dark blue color on the beads indicates the presence of free primary amines and complete deprotection. Continue until you find the minimum time required for a strongly positive result.

  • Ensure Efficient Mixing: In automated synthesizers, ensure the reaction vessel has adequate agitation to allow the deprotection solution to fully penetrate the resin bed. For manual synthesis, ensure consistent and thorough mixing.

The following workflow diagram illustrates the critical checkpoints in the Bpoc deprotection cycle.

Bpoc_Deprotection_Workflow cluster_0 Bpoc Deprotection Cycle Start Start Cycle: Resin-Bound Peptide (Nα-Bpoc Protected) Deprotection Step 1: Deprotection (e.g., 0.5% TFA in DCM) Start->Deprotection Monitor Checkpoint: Ninhydrin Test Deprotection->Monitor Is deprotection complete? Monitor->Deprotection No (Weak/No Color) Increase time/conc. Wash_1 Step 2: DCM Wash (Remove Acid & Biproducts) Monitor->Wash_1 Yes (Strong +ve) Neutralization Step 3: Neutralization (e.g., 5% DIEA in DCM) Wash_1->Neutralization Wash_2 Step 4: Final Wash (DCM/DMF) Neutralization->Wash_2 Coupling Step 5: Couple Next Bpoc-AA-OH Wash_2->Coupling

Caption: Iterative workflow for Bpoc deprotection with a critical monitoring checkpoint.

Question 2: My mass spectrometry results show unexpected mass additions of +166 Da, especially on Tryptophan, Methionine, or Tyrosine residues. What is this modification?

Answer:

This mass addition corresponds to the alkylation of nucleophilic side chains by the biphenyl-isopropyl carbocation, a stable cation generated during the acid-catalyzed cleavage of the Bpoc group. Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to this side reaction.[4][5]

Core Causality: The electrophilic carbocation byproduct of deprotection must be trapped by "scavengers" before it can react with the peptide.

Troubleshooting & Optimization Protocol:

  • Incorporate Scavengers: Never run a Bpoc deprotection without an appropriate scavenger in the cocktail. The choice of scavenger depends on the residues present in your sequence.

  • Prepare a Scavenged Deprotection Cocktail:

    • For sequences with Trp: Add 2-5% Tryptophan or 1-2% Triisopropylsilane (TIS) to your deprotection solution. TIS is highly effective at reducing the stable trityl-like carbocations.

    • For sequences with Met, Cys, Tyr: Add 1-2% 1,2-ethanedithiol (EDT) or use water as a scavenger.

    • A robust, general-purpose cocktail is often sufficient.

Table 1: Common Scavengers for Bpoc Deprotection

Scavenger Typical Concentration Target Residues / Cations Mechanism of Action
Triisopropylsilane (TIS) 1-2% (v/v) Trp, Trt-like cations Acts as a hydride donor to reduce the carbocation.[6]
1,2-Ethanedithiol (EDT) 1-2% (v/v) Cys, Met Traps carbocations and prevents disulfide formation.[7]
Water 1-5% (v/v) General purpose, Tyr Reacts with carbocations to form t-butyl alcohol.[8]

| Phenol | 2-5% (v/v) | Tyr, Trp | Acts as a competing nucleophile for the carbocation.[6] |

Detailed Protocol: Preparation of a General Bpoc Deprotection Cocktail

  • In a certified chemical fume hood, measure 97 mL of high-purity dichloromethane (DCM) into a clean, dry glass bottle.

  • Carefully add 0.5 mL of trifluoroacetic acid (TFA).

  • Add 2.0 mL of Triisopropylsilane (TIS) and 0.5 mL of water.

  • Cap the bottle and mix thoroughly. Prepare this solution fresh daily for optimal performance.

Question 3: I am synthesizing a peptide with Bpoc-Asn(Trt)-OH, but I'm seeing partial loss of the trityl (Trt) side-chain protecting group during synthesis. How can I prevent this?

Answer:

This is a critical challenge in Bpoc-based synthesis. The strategy's success hinges on the differential acid lability between the highly sensitive Nα-Bpoc group and the more stable, yet still acid-labile, side-chain protecting groups (often tBu or Trt-based).[2] If the deprotection conditions are too harsh or prolonged, premature cleavage of side-chain protection can occur.

Core Causality: The acid concentration or exposure time is crossing the threshold for side-chain deprotection. The stability of the Trt group on asparagine (Asn) and glutamine (Gln) is crucial.

Troubleshooting & Optimization Protocol:

  • Confirm Acid Concentration: Precisely control the TFA concentration. Use a freshly opened bottle of TFA and prepare the dilute solution volumetrically. Even a small increase from 0.5% to 1.0% TFA can significantly increase the rate of side-chain cleavage.

  • Minimize Deprotection Time: Use the minimum time necessary for complete Nα-deprotection, as determined by your ninhydrin test optimization (see Question 1). Authoritative studies have shown that with a standard 15-minute deprotection using 0.5% TFA, less than 0.1% of the Trt group is removed from Asn or Gln.[3] Adhering strictly to this timeframe is vital.

  • Consider Milder Acid Catalysts: For exceptionally sensitive sequences, explore alternative, milder deprotection reagents. Research has shown that reagents like Mg(ClO₄)₂ can act as extremely mild catalysts for Bpoc removal, potentially offering a wider selectivity window.[9]

The following decision tree provides a logical path for troubleshooting Bpoc deprotection issues.

Troubleshooting_Tree Start Problem Detected in Final Peptide (LC-MS) Q_Deletion Are there significant deletion sequences? Start->Q_Deletion A_Deletion_Yes Incomplete Nα-Deprotection Q_Deletion->A_Deletion_Yes Yes Q_Mass_Add Are there mass additions (+166 Da on Trp, Met, etc.)? Q_Deletion->Q_Mass_Add No Sol_Deletion 1. Verify TFA concentration. 2. Optimize deprotection time (Ninhydrin test). 3. Ensure fresh reagents. A_Deletion_Yes->Sol_Deletion A_Mass_Add_Yes Side-Chain Alkylation Q_Mass_Add->A_Mass_Add_Yes Yes Q_Side_Chain_Loss Is there premature loss of side-chain protecting groups (e.g., Trt, tBu)? Q_Mass_Add->Q_Side_Chain_Loss No Sol_Mass_Add Incorporate scavengers (TIS, EDT, H₂O) into deprotection cocktail. A_Mass_Add_Yes->Sol_Mass_Add A_Side_Chain_Loss_Yes Deprotection Conditions Too Harsh Q_Side_Chain_Loss->A_Side_Chain_Loss_Yes Yes Sol_Side_Chain_Loss 1. Strictly control acid conc. (≤0.5% TFA). 2. Minimize deprotection time. 3. Consider milder acid catalysts. A_Side_Chain_Loss_Yes->Sol_Side_Chain_Loss

Caption: A decision tree for troubleshooting common Bpoc deprotection issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of the Bpoc strategy over the more common Fmoc or Boc strategies? A1: The main advantage of Bpoc is its extreme acid lability. This allows for deprotection under conditions that are significantly milder than those required for Boc (typically 25-50% TFA) and orthogonal to the base-labile Fmoc group.[10][] This makes Bpoc ideal for synthesizing peptides with acid-sensitive modifications or for use with linkers that would be cleaved by stronger acids.

Q2: How can I quantitatively monitor the efficiency of my deprotection and coupling steps to calculate yield? A2: While the ninhydrin test is excellent for qualitative assessment, a quantitative method involves cleaving a small, known amount of resin after each step and analyzing the resulting peptide by RP-HPLC. The integration of the peak area for the desired full-length peptide versus deletion or modified sequences can provide a quantitative measure of efficiency at each step.[12] This is labor-intensive but provides the most accurate data for optimization.

Q3: Can I use Bpoc chemistry on any solid support? A3: Bpoc chemistry is best paired with highly acid-labile resins, such as those with the Rink Amide or Wang linkers. The use of a hyper-sensitive linker allows for the final cleavage of the peptide from the support under conditions that are still mild enough to preserve sensitive side-chain protecting groups that were retained throughout the Bpoc synthesis cycles.

Q4: My peptide is aggregating on the resin. Does Bpoc deprotection affect this? A4: Peptide aggregation is sequence-dependent and can hinder any reaction on the solid phase.[4] While Bpoc deprotection itself doesn't inherently cause more aggregation than other methods, the neutralization step following deprotection is critical. In situ neutralization protocols, where the neutralizing base is added along with the activated amino acid, can minimize the time the deprotected amine is in its free, neutral state, which is often when aggregation is most pronounced.[13]

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Fields, G. B. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • PubMed. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and properties of N alpha-Bpoc-amino acid pentafluorophenyl esters. Retrieved from [Link]

  • PubMed. (n.d.). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for deprotection along with cross coupling using phenyl boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of deprotection and cyclization. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved acidolytic deprotection conditions for the Fmoc-based solid-phase synthesis of thioxo peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. Retrieved from [Link]

  • PubMed. (2014, May 1). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ChemRxiv. (2024, December 18). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • NIH. (2024, September 9). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the deprotection. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • SpringerLink. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]

  • NIH. (n.d.). The impact of scavenging: perspective from casework in forensic anthropology. Retrieved from [Link]

  • NIH. (2025, April 12). On the underappreciated role of scavengers in freshwater ecosystems. Retrieved from [Link]

  • PubMed. (n.d.). Analytical methods of biological monitoring for exposure to pesticides: recent update. Retrieved from [Link]

  • ResearchGate. (2024, February 28). Peptide Synthesis: Could you help me out with a liquid phase Fmoc deprotection protocol?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Evaluating protocols and analytical methods for peptide adsorption experiments. Retrieved from [Link]

Sources

Improving the solubility of Bpoc-ala-OH for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility and Coupling Efficiency

Welcome to the Technical Support Center for scientists and researchers utilizing Bpoc-protected amino acids in peptide synthesis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome challenges related to the solubility of Bpoc-ala-OH and enhance the efficiency of your synthesis.

Introduction: Understanding the Challenge

The 2-(p-biphenyl)isopropoxycarbonyl (Bpoc) protecting group offers unique advantages in peptide synthesis, particularly in its high acid lability compared to the more common tert-butoxycarbonyl (Boc) group. However, the bulky and hydrophobic nature of the biphenyl moiety in Bpoc-ala-OH can present significant solubility challenges in standard synthesis solvents. This guide will walk you through understanding and overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Bpoc-ala-OH not dissolving in standard solvents like DMF?

A1: The Bpoc group contains a large, nonpolar biphenyl ring system, which significantly increases the hydrophobicity of the Bpoc-ala-OH molecule compared to its Boc or Fmoc counterparts. This high hydrophobicity can lead to poor solubility in moderately polar solvents like Dichloromethane (DCM) and even in highly polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP), which are staples in solid-phase peptide synthesis (SPPS).[1]

Q2: What are the initial signs of solubility problems during synthesis?

A2: Early indicators of solubility issues include:

  • Visible particulates: The Bpoc-ala-OH solution appears cloudy or contains undissolved solid material even after vigorous mixing.

  • Incomplete coupling: Monitoring of the coupling reaction (e.g., via a Kaiser test) indicates a significant amount of unreacted free amine on the resin.

  • Low yield: The overall yield of the final peptide is lower than expected.

Q3: Can I just use more solvent to dissolve the Bpoc-ala-OH?

A3: While increasing the solvent volume might seem like a straightforward solution, it can lead to a dilution of your reagents, potentially slowing down the kinetics of the coupling reaction. This can be particularly problematic for sterically hindered couplings. It is often more effective to first explore alternative solvents or co-solvents.

Q4: Are there any alternatives to Bpoc-ala-OH if solubility issues persist?

A4: If overcoming the solubility of Bpoc-ala-OH proves to be a persistent bottleneck, you might consider alternative strategies such as using a more soluble protecting group if the specific properties of the Bpoc group are not critical for your synthesis. However, for many applications, the unique reactivity of the Bpoc group is essential, making the optimization of its dissolution a necessary step.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

Poor solubility of Bpoc-ala-OH can lead to inefficient coupling and truncated peptide sequences. The following troubleshooting guide provides a systematic approach to address this issue.

Initial Assessment and Solvent Selection

The choice of solvent is critical when working with hydrophobic protected amino acids. While DMF is a common choice in peptide synthesis, its polarity may not be optimal for highly hydrophobic molecules like Bpoc-ala-OH.[1]

SolventPolaritySuitability for Bpoc-ala-OH
Dichloromethane (DCM) LowMay be effective for initial dissolution, but less ideal for on-resin coupling due to lower resin swelling.
N,N-Dimethylformamide (DMF) HighStandard solvent, but may be insufficient for highly hydrophobic Bpoc-ala-OH.
N-Methylpyrrolidone (NMP) HighOften a better choice than DMF for hydrophobic peptides as it can improve solvation and reduce aggregation.[1]

Recommendation: Start with NMP as your primary solvent. If solubility issues persist, consider the use of co-solvents.

Advanced Dissolution Techniques

If Bpoc-ala-OH remains insoluble in your chosen primary solvent, the following techniques can be employed:

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate the dissolution of the protected amino acid.

  • Gentle Heating: Warming the solvent to 30-40°C can increase the solubility of Bpoc-ala-OH. However, prolonged heating should be avoided to prevent potential degradation of the amino acid.

  • Use of Co-solvents: The addition of a small amount of a less polar, water-miscible solvent can disrupt intermolecular interactions and improve solubility.

Co-SolventRecommended Starting ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO) 5-10% (v/v) in DMF or NMPHighly effective, but ensure it is compatible with your downstream applications as it can be difficult to remove.
Dichloromethane (DCM) 10-20% (v/v) in DMF or NMPCan improve solubility, but may reduce resin swelling.
Workflow for Troubleshooting Bpoc-ala-OH Solubility

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Resolution start Bpoc-ala-OH fails to dissolve in primary solvent (e.g., DMF) action1 Switch to a stronger primary solvent (e.g., NMP) start->action1 Try first action2 Apply gentle sonication action1->action2 If still insoluble action3 Apply gentle heating (30-40°C) action2->action3 If still insoluble action4 Introduce a co-solvent (e.g., 5-10% DMSO in NMP) action3->action4 If still insoluble action5 Pre-activate Bpoc-ala-OH in a small volume of co-solvent action4->action5 For difficult cases end Successful dissolution and coupling action5->end

Caption: A step-by-step workflow for troubleshooting the solubility of Bpoc-ala-OH.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the dissolution and coupling of Bpoc-ala-OH.

Protocol 1: Standard Dissolution and Coupling of Bpoc-ala-OH

This protocol is a starting point for the incorporation of Bpoc-ala-OH using standard solid-phase peptide synthesis techniques.

  • Resin Swelling: Swell the resin in NMP for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide using 20% piperidine in NMP.

  • Washing: Wash the resin thoroughly with NMP (5 x 1 min).

  • Activation and Dissolution of Bpoc-ala-OH:

    • In a separate vessel, add Bpoc-ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) to NMP.

    • Vortex the mixture for 5-10 minutes. If the Bpoc-ala-OH does not fully dissolve, proceed to Protocol 2.

  • Coupling: Add the activated Bpoc-ala-OH solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with NMP (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: Enhanced Dissolution Protocol for Bpoc-ala-OH using a Co-solvent

This protocol is recommended when Bpoc-ala-OH exhibits poor solubility in NMP alone.

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Preparation of Bpoc-ala-OH Solution:

    • In a separate vessel, add Bpoc-ala-OH (3 eq.) to a minimal amount of DMSO (e.g., 10% of the final required volume).

    • Gently sonicate the mixture for 5 minutes or until the Bpoc-ala-OH is fully dissolved.

    • Add NMP to the dissolved Bpoc-ala-OH to reach the final desired concentration.

  • Activation: Add HCTU (2.9 eq.) and DIPEA (6 eq.) to the Bpoc-ala-OH solution and vortex.

  • Coupling and Monitoring: Proceed with the coupling and monitoring steps as described in Protocol 1.

Logical Flow of Experimental Choices

Caption: Decision-making process for selecting the appropriate dissolution protocol.

Conclusion

Successfully incorporating Bpoc-ala-OH into a peptide sequence requires careful consideration of its hydrophobic properties. By systematically addressing solubility challenges through the appropriate choice of solvents, co-solvents, and dissolution techniques, researchers can significantly improve coupling efficiency and achieve higher yields of their target peptides. This guide provides a foundation for troubleshooting and optimizing your synthesis protocols. For further assistance, please consult the references below or contact our technical support team.

References

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Ma, Y. (2024). A Procedure for Synthesizing Peptides in Aqueous Solution with Reusable Solid Phase. Journal of Peptides. [Link]

  • The Royal Society of Chemistry. (2006). Experimental Procedures. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • ResearchGate. (2010, August). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • Aapptec Peptides. (n.d.). Peptide Synthesis - FAQ. [Link]

  • Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. [Link]

  • ResearchGate. (2010, August). Procedures to Improve Difficult Couplings. [Link]

  • RojasLab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

Sources

Validation & Comparative

A Comparative Guide to Solid-Phase Peptide Synthesis: A Case Study of Leu-Enkephalin Synthesis via Boc and Fmoc Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the two predominant solid-phase peptide synthesis (SPPS) strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). We will explore the core principles, advantages, and limitations of each method through a practical case study: the synthesis of the pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). This guide is intended for researchers, scientists, and professionals in drug development who are engaged in peptide synthesis.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

SPPS, a revolutionary technique developed by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, enables the stepwise synthesis of peptides on a solid support or resin. This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. The two most widely adopted SPPS methodologies are the Boc and Fmoc strategies, which are differentiated by the type of temporary protecting group used for the α-amino group of the incoming amino acid.

The choice between Boc and Fmoc chemistry is a critical decision in peptide synthesis, as it can significantly impact the purity, yield, and success of synthesizing complex peptides. The Boc strategy employs a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the α-amino group, while the side-chain protecting groups are removed by a stronger acid, such as hydrofluoric acid (HF). In contrast, the Fmoc strategy utilizes a base, commonly piperidine, for the deprotection of the α-amino group, with the side-chain protecting groups and cleavage from the resin being accomplished with a milder acid, such as TFA.

Case Study: Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)

Leu-enkephalin is an endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu. Its synthesis is a classic example used to illustrate SPPS methodologies. While a straightforward pentapeptide, the presence of a tyrosine residue necessitates side-chain protection, making it a suitable candidate for comparing the practical outworking of Boc and Fmoc strategies.

Parameter Boc Strategy Fmoc Strategy
Resin Merrifield resin (chloromethylated polystyrene)Wang resin or Rink amide resin
N-α-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent 25-50% TFA in DCM20% piperidine in DMF
Side-Chain Protection Benzyl-based groups (e.g., 2-bromobenzyloxycarbonyl for Tyr)t-Butyl-based groups (e.g., t-Butyl for Tyr)
Cleavage Cocktail Anhydrous HFTFA/TIS/H2O/DODT (e.g., 92.5/2.5/2.5/2.5)
Overall Yield Typically 60-80%Typically 70-90%
Crude Purity Generally high, but HF can lead to side reactionsGenerally very high, with fewer side reactions
Experimental Workflow: A Comparative Overview

The synthesis of Leu-enkephalin using either strategy follows a cyclical process of deprotection, activation, and coupling for each amino acid in the sequence, starting from the C-terminus (Leucine) attached to the resin.

Boc_SPPS_Workflow Start Start: Boc-Leu-Merrifield Resin Deprotection 1. Deprotection: 25-50% TFA in DCM Start->Deprotection Wash1 Wash: DCM, IPA, DCM Deprotection->Wash1 Neutralization 2. Neutralization: 5-10% DIEA in DCM Wash1->Neutralization Wash2 Wash: DCM Neutralization->Wash2 Coupling 3. Coupling: Boc-Phe-OH, DIC/HOBt in DCM/DMF Wash2->Coupling Wash3 Wash: DCM, IPA Coupling->Wash3 Repeat Repeat Steps 1-3 for Gly, Gly, Tyr(2-Br-Z) Wash3->Repeat Cleavage Final Cleavage: Anhydrous HF with cresol scavenger Repeat->Cleavage End Purified Leu-Enkephalin Cleavage->End

Caption: Boc SPPS cycle for Leu-enkephalin synthesis.

Fmoc_SPPS_Workflow Start Start: Fmoc-Leu-Wang Resin Deprotection 1. Deprotection: 20% Piperidine in DMF Start->Deprotection Wash1 Wash: DMF, IPA, DCM Deprotection->Wash1 Coupling 2. Coupling: Fmoc-Phe-OH, HBTU/DIEA in DMF Wash1->Coupling Wash2 Wash: DMF, IPA Coupling->Wash2 Repeat Repeat Steps 1-2 for Gly, Gly, Tyr(tBu) Wash2->Repeat Cleavage Final Cleavage: TFA/TIS/H2O (95:2.5:2.5) Repeat->Cleavage End Purified Leu-Enkephalin Cleavage->End

Caption: Fmoc SPPS cycle for Leu-enkephalin synthesis.

Detailed Methodologies
  • Resin Preparation: Start with Boc-Leu-Merrifield resin (1% DVB, 200-400 mesh).

  • Deprotection: Treat the resin with 25% (v/v) TFA in dichloromethane (DCM) for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 5% (v/v) N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.

  • Washing: Wash the resin with DCM (3x).

  • Coupling: Couple the next amino acid (Boc-Phe-OH) using a 3-fold molar excess over the initial resin loading. Use N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as activating agents in a 1:1 mixture of DCM and N,N-dimethylformamide (DMF) for 2 hours.

  • Washing: Wash the resin with DCM (3x) and IPA (2x).

  • Repeat: Repeat steps 2-7 for the remaining amino acids (Gly, Gly, and Tyr(2-Br-Z)).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with p-cresol as a scavenger at 0°C for 1 hour.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in an aqueous solution, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Resin Preparation: Start with Fmoc-Leu-Wang resin.

  • Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 20 minutes.

  • Washing: Wash the resin sequentially with DMF (5x), IPA (2x), and DCM (3x).

  • Coupling: Couple the next amino acid (Fmoc-Phe-OH) using a 3-fold molar excess. Use O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and DIEA as activating agents in DMF for 1 hour.

  • Washing: Wash the resin with DMF (3x) and IPA (2x).

  • Repeat: Repeat steps 2-5 for the remaining amino acids (Gly, Gly, and Tyr(tBu)).

  • Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the t-butyl side-chain protecting group using a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in an aqueous solution, and purify by RP-HPLC.

Discussion of Key Differences and Causality
  • Orthogonality and Side Reactions: The Fmoc strategy offers superior orthogonality, meaning the N-α- and side-chain protecting groups are removed under distinct chemical conditions (base vs. acid). This minimizes the risk of premature side-chain deprotection during the synthesis cycles. The Boc strategy's reliance on graded acidolysis (TFA for N-α-deprotection, HF for final cleavage) can sometimes lead to the gradual loss of acid-labile side-chain protecting groups, potentially resulting in side-product formation.

  • Safety and Handling: The use of anhydrous HF in the Boc strategy is a significant drawback. HF is highly toxic, corrosive, and requires specialized equipment for safe handling. In contrast, the Fmoc strategy employs a milder cleavage cocktail based on TFA, which is considerably safer and easier to handle, making it more suitable for standard laboratory settings.

  • Aggregation: For longer or more hydrophobic peptides, aggregation during synthesis can be a major challenge. The Boc strategy, with its use of less polar solvents like DCM and repeated TFA treatments that keep the peptide protonated, can sometimes be advantageous in mitigating on-resin aggregation compared to the highly polar environment of the Fmoc strategy (DMF) where the deprotected N-terminus is a free amine.

  • Cost and Automation: Historically, Boc-amino acids were less expensive than their Fmoc counterparts. However, this price gap has narrowed significantly. The milder conditions of the Fmoc strategy have made it more amenable to automation, and it is now the dominant chemistry used in automated peptide synthesizers.

Conclusion

Both Boc and Fmoc strategies are robust and effective methods for the synthesis of Leu-enkephalin and a wide range of other peptides. The choice between them depends on several factors, including the peptide sequence, length, available equipment, and safety considerations.

For the synthesis of a relatively simple peptide like Leu-enkephalin, both methods yield the desired product in good purity and yield. However, the Fmoc strategy is generally favored in modern peptide synthesis due to its milder reaction conditions, enhanced safety profile, and amenability to automation. The Boc strategy remains a valuable tool, particularly for the synthesis of certain complex peptides where its unique chemical properties can offer advantages in overcoming specific challenges like aggregation. This case study illustrates that a thorough understanding of the underlying chemistry of each strategy is paramount for making an informed decision and achieving successful peptide synthesis.

References

  • Merrifield, R. B. Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 1963 , 85 (14), pp 2149–2154. [Link]

A Senior Scientist's Guide to the Purity Assessment of Crude Peptides: A Comparative Analysis Featuring Bpoc-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unpurified product of a solid-phase peptide synthesis (SPPS) represents a complex mixture of the desired sequence alongside a host of synthesis-related impurities. The accurate characterization of this "crude" material is a non-negotiable prerequisite for developing effective purification strategies and ensuring the validity of downstream biological assays. The choice of Nα-protecting group chemistry—the cornerstone of the SPPS process—profoundly influences the profile of these impurities.

While the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the robustly acid-labile tert-butoxycarbonyl (Boc) strategies dominate the field, more specialized protecting groups offer nuanced advantages.[1][2] One such group is the 2-(p-biphenyl)isopropyloxycarbonyl (Bpoc) group. As a highly acid-labile variant of the Boc group, Bpoc-protected amino acids, such as Bpoc-Ala-OH, can be deprotected under significantly milder acidic conditions. This property can be invaluable for synthesizing peptides containing acid-sensitive residues.

This guide provides an in-depth technical framework for the comprehensive purity assessment of crude synthetic peptides. We will use a peptide synthesized with Bpoc-Ala-OH as our central case study, comparing its hypothetical purity profile against peptides synthesized using the workhorse Boc and Fmoc strategies. Our focus will be on the causality behind analytical choices, providing not just protocols, but the scientific rationale required for robust quality control.

Chapter 1: The Chemistry of Nα-Protection: Bpoc in Context

The success of SPPS hinges on the concept of "orthogonality"—the ability to selectively remove the temporary Nα-protecting group without disturbing the permanent side-chain protecting groups or the resin linkage.[1][3] The fundamental difference between the Bpoc/Boc and Fmoc strategies lies in the chemical conditions used for this selective removal.

  • Fmoc (Base-Labile): The Fmoc group is removed by treatment with a base, typically a solution of piperidine in a polar aprotic solvent. The side-chain protecting groups (e.g., tBu, Trt) are acid-labile, making this a fully orthogonal system.[1]

  • Boc (Acid-Labile): The Boc group requires a moderately strong acid, like trifluoroacetic acid (TFA), for its removal.[4][5] Side-chain protection often relies on benzyl (Bzl)-based groups, which are cleaved by very strong acids like hydrofluoric acid (HF), making the system semi-orthogonal.[2][3]

  • Bpoc (Highly Acid-Labile): The Bpoc group's biphenyl structure enhances the stability of the carbocation formed during acidic cleavage, allowing for its removal with very dilute acids (e.g., 0.5% TFA in dichloromethane). This offers a significant advantage in mildness over the standard Boc protocol.

Caption: Comparison of Nα-protecting groups and their cleavage conditions.

Table 1: Comparative Analysis of Nα-Protecting Group Strategies

FeatureBpoc StrategyBoc StrategyFmoc Strategy
Nα-Group Lability Highly Acid-LabileAcid-LabileBase-Labile
Deprotection Reagent Dilute TFA (e.g., 0.5%)Concentrated TFA (~50%)[3]Piperidine (~20%)[6]
Side-Chain Protection Acid-labile (e.g., Bzl)Acid-labile (e.g., Bzl)Acid-labile (e.g., tBu, Trt)
Orthogonality Semi-OrthogonalSemi-Orthogonal[2]Fully Orthogonal[1]
Key Advantage Very mild deprotection preserves acid-sensitive residues.Robust, less prone to aggregation for hydrophobic sequences.Milder overall conditions, automation-friendly.[7]
Key Disadvantage Potential for premature cleavage if not carefully controlled.Harsh final cleavage (HF) can degrade sensitive peptides.[6]Aspartimide formation, piperidine adducts.[7]
Chapter 2: Profiling Impurities in Crude Synthetic Peptides

No SPPS cycle proceeds with 100% efficiency.[8] Consequently, the crude product is a collection of molecules, with the full-length target peptide being just one, hopefully major, component. Understanding the nature of common impurities is essential for interpreting analytical data.

Common Synthesis-Related Impurities:

  • Deletion Sequences: The most common impurity, resulting from the failure of a coupling or deprotection step, which leads to a peptide missing one or more amino acids.[8][9][10]

  • Truncated Sequences: Peptides that are shorter than the target, often caused by irreversible capping of the N-terminus or premature cleavage from the resin.[9][11]

  • Incompletely Deprotected Sequences: Peptides still carrying one or more side-chain protecting groups after the final cleavage step.[8][10]

  • Modification Products: Side reactions such as the oxidation of methionine or tryptophan, or the racemization of amino acid chiral centers can occur, particularly under harsh acidic conditions.[10] The milder deprotection associated with Bpoc chemistry can theoretically reduce the incidence of acid-catalyzed modifications compared to the standard Boc protocol.

  • Insertion Sequences: Peptides containing an extra amino acid, which can arise from impurities in the amino acid raw materials (e.g., Fmoc-dipeptides).[10][12]

Chapter 3: The Analytical Gold Standard: A Multi-Pronged Approach

A single analytical technique is insufficient to fully characterize a crude peptide. A robust assessment relies on an orthogonal, three-pillar approach to determine purity, identity, and quantity.

3.1 Purity Determination by Reversed-Phase HPLC (RP-HPLC) High-Performance Liquid Chromatography is the gold standard for assessing peptide purity.[13][14] It separates the components of a mixture based on their physicochemical properties.[15]

  • The Principle: For peptides, RP-HPLC is the most common method.[15] The sample is passed through a column packed with a non-polar stationary phase (typically silica chemically modified with C18 alkyl chains). A gradient of increasing organic solvent (the mobile phase) is used to elute the components. More hydrophobic peptides interact more strongly with the C18 stationary phase and thus elute later, at a higher organic solvent concentration.

  • Causality of Method Choices:

    • Column: A C18 column is the workhorse for peptide analysis due to the excellent separation it provides for a wide range of peptide hydrophobicities.[14][16]

    • Mobile Phase: A mixture of water and acetonitrile is standard. Acetonitrile is favored for its low viscosity and UV transparency.

    • Additive (TFA): A small amount of trifluoroacetic acid (0.1%) is added to both mobile phase components. This serves two critical functions: it acidifies the mobile phase to ensure that the carboxyl groups of acidic residues (Asp, Glu) are protonated, and its counter-ion (TFA⁻) forms an ion pair with the protonated amino groups of basic residues (Lys, Arg). This masking of charges minimizes unwanted ionic interactions with the silica backbone of the column, resulting in sharper peaks and more reproducible retention times.

  • Data Interpretation: The detector (typically UV at 214-220 nm, where the peptide bond absorbs) generates a chromatogram. Purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.[15]

3.2 Identity Confirmation by Mass Spectrometry (MS) While HPLC indicates the purity of the main component, it does not confirm its identity. Mass spectrometry is an indispensable tool for verifying that the primary peak corresponds to the peptide of interest by measuring its molecular weight with high accuracy.[17][18][19]

  • The Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[20] The crude peptide sample is ionized, and the resulting ions are separated in a mass analyzer.

  • Common Techniques:

    • Electrospray Ionization (ESI-MS): Ideal for coupling directly with HPLC (LC-MS), ESI generates multiply charged ions from molecules in solution, making it possible to analyze large peptides on instruments with a limited m/z range.[19]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): A high-throughput technique where the sample is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the peptide, which then travels through a time-of-flight (TOF) analyzer. It is highly sensitive and tolerant of salts.[16]

3.3 Quantity Determination by Amino Acid Analysis (AAA) The purity value from HPLC is a relative percentage and does not account for non-peptide components like water or counter-ions (e.g., TFA).[8][16] Amino Acid Analysis is the gold standard method to determine the absolute amount of peptide in a sample, known as the Net Peptide Content (NPC).[21][22]

  • The Principle: The peptide is completely hydrolyzed back to its constituent amino acids, typically using 6M HCl.[23][24] The individual amino acids are then separated, detected, and quantified, often by ion-exchange chromatography or RP-HPLC after derivatization.[16][25] By comparing the quantities of the stable amino acids to a known standard and the initial sample weight, the NPC can be accurately calculated.

Chapter 4: Comparative Case Study: Purity of a Model Tetrapeptide

To illustrate the practical implications of choosing different synthesis strategies, let's consider a hypothetical synthesis of the model peptide Ala-Gly-Leu-Val (Theoretical Monoisotopic Mass = 372.24 Da). The table below summarizes the expected analytical results for the crude product from three different synthetic approaches.

Table 2: Hypothetical Purity Assessment of Crude Ala-Gly-Leu-Val

Analytical ParameterBpoc-Ala-OH SynthesisBoc-Ala-OH SynthesisFmoc-Ala-OH Synthesis
Crude Purity by HPLC 88%82%85%
Major Impurity (HPLC) des-Ala (Deletion)des-Ala (Deletion)des-Ala (Deletion)
Mass Confirmation (ESI-MS) Observed [M+H]⁺: 373.25Observed [M+H]⁺: 373.25Observed [M+H]⁺: 373.25
Net Peptide Content (AAA) ~75%~70%~72%

Interpretation of Hypothetical Data:

  • The Bpoc-Ala-OH synthesis yielded the highest crude purity. This can be rationalized by the milder deprotection conditions, which may lead to fewer side reactions and more efficient coupling cycles compared to the harsher TFA treatments in the Boc protocol.

  • All three methods show the target peptide was successfully synthesized, as confirmed by the accurate mass measurement from ESI-MS .

  • The Net Peptide Content from AAA is, as expected, lower than the HPLC purity for all samples. This highlights that even in the cleanest crude product (from the Bpoc synthesis), approximately 25% of the lyophilized powder's mass consists of water, salts, and trace impurities, a critical consideration for accurately preparing solutions for biological assays.

Chapter 5: Detailed Experimental Protocols

Protocol 1: Representative SPPS Cycle using Bpoc-Ala-OH This protocol outlines a single coupling cycle on a pre-loaded resin.

  • Resin Swelling: Swell the resin (e.g., Leu-Val-Merrifield resin) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Bpoc Deprotection: Drain the DCM. Add a solution of 0.5% (v/v) TFA in DCM to the resin. Agitate for 2 minutes. Repeat this step two more times. This gentle, repeated application ensures complete deprotection without prolonged acid exposure.

  • Washing: Wash the resin thoroughly with DCM (3x) followed by dimethylformamide (DMF) (3x) to remove residual acid.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 2 minutes (2x). Wash again with DMF (3x).

  • Amino Acid Coupling: In a separate vial, dissolve the next Bpoc-protected amino acid (e.g., Bpoc-Gly-OH) (3 eq.) and a coupling agent (e.g., HBTU, 2.9 eq.) in DMF. Add DIEA (6 eq.) to activate the solution. Add the activated mixture to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a qualitative Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection cycle.

Protocol 2: RP-HPLC Purity Analysis

  • Sample Preparation: Accurately weigh ~1 mg of crude peptide and dissolve in 1 mL of a suitable solvent (e.g., 10% acetonitrile in water) to create a 1 mg/mL stock solution. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, and UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[14]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm.[16]

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Chapter 6: Visualizing the Analytical Workflow

The path from a crude synthetic product to a fully characterized peptide follows a logical and self-validating sequence.

G Crude Crude Peptide Product (from SPPS) SamplePrep Sample Preparation (1 mg/mL, filtered) Crude->SamplePrep RPHPLC RP-HPLC Analysis SamplePrep->RPHPLC MS Mass Spectrometry (ESI or MALDI) SamplePrep->MS AAA Amino Acid Analysis SamplePrep->AAA Report Final Purity Report RPHPLC->Report Relative Purity (%) MS->Report Identity Confirmation AAA->Report Net Peptide Content (%)

Caption: The integrated workflow for comprehensive peptide purity assessment.

Conclusion

The rigorous assessment of crude peptide purity is not merely a procedural step but a foundational element of successful peptide research and development. An analytical strategy that synergistically combines RP-HPLC for purity, mass spectrometry for identity, and amino acid analysis for quantity provides an unassailable, comprehensive characterization of the synthetic product.

The choice of Nα-protecting group, such as Bpoc-Ala-OH, directly impacts the crude purity profile. The Bpoc group's high acid lability presents a compelling advantage for synthesizing complex peptides with acid-sensitive moieties, potentially yielding a cleaner crude product that simplifies subsequent purification efforts. However, regardless of the synthetic strategy employed, the analytical principles and workflows detailed in this guide remain the universal standard for ensuring the quality, integrity, and reproducibility of your peptide-based research.

References

  • Vertex AI Search. (n.d.). Why HPLC Testing is Important for Peptide Purity. Retrieved January 15, 2026.
  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved January 15, 2026, from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved January 15, 2026, from [Link]

  • Zubarev, R. A. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]

  • Apex Peptide Supply. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved January 15, 2026, from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health (NIH). (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved January 15, 2026, from [Link]

  • Bio-Synthesis. (2012, November 5). Amino Acid Analysis Overview. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Peptide and protein analysis with mass spectrometry. Retrieved January 15, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved January 15, 2026, from [Link]

  • PubMed. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved January 15, 2026, from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 83-98. [Link]

  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Retrieved January 15, 2026, from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved January 15, 2026, from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 15, 2026, from [Link]

  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 77, 18.1.1–18.1.28. [Link]

Sources

The Bpoc Advantage: A Technical Guide to an Ultra-Labile Protecting Group in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of the Nα-amino protecting group is a critical decision that dictates the entire synthetic strategy. While the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the robust acid-labile tert-butoxycarbonyl (Boc) groups are the established workhorses of modern peptide chemistry, a third, more specialized group, the 2-(p-biphenylyl)-isopropyloxycarbonyl (Bpoc) group, offers a unique set of advantages for the synthesis of particularly sensitive and complex peptides.

This guide provides an in-depth comparison of Bpoc-Ala-OH with its more common counterparts, Fmoc-Ala-OH and Boc-Ala-OH. We will explore the chemical principles that underpin the utility of the Bpoc group, present its performance in challenging applications, and provide detailed experimental protocols to enable its successful implementation in your laboratory.

Understanding Nα-Protecting Groups: The Principle of Orthogonality

Successful peptide synthesis relies on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1] This allows for the selective deprotection of the Nα-amino group for chain elongation, while side-chain protecting groups and the peptide-resin linker remain intact until the final cleavage step.

  • Fmoc Group: Cleaved under mildly basic conditions (e.g., piperidine), orthogonal to acid-labile side-chain protection (e.g., t-butyl ethers, esters).[]

  • Boc Group: Cleaved under moderately strong acidic conditions (e.g., trifluoroacetic acid, TFA), quasi-orthogonal to more acid-stable side-chain protection (e.g., benzyl ethers) and linkers that require very strong acids (e.g., HF) for cleavage.[3]

  • Bpoc Group: Cleaved under very mild acidic conditions, offering a finer degree of control within acid-labile schemes.[4][5]

A Deep Dive into Bpoc-Ala-OH Chemistry

The Bpoc group, chemically 2-(p-biphenylyl)-isopropyloxycarbonyl, is an acid-labile urethane-type protecting group. Its structure, featuring a biphenyl system, is designed to stabilize the formation of a tertiary carbocation upon acid-mediated cleavage, rendering it significantly more acid-labile than the standard Boc group.

Mechanism of Deprotection: The cleavage of the Bpoc group proceeds via an E1 elimination mechanism upon protonation by a mild acid. The stabilized biphenylyl-isopropyl carbocation is an excellent leaving group, readily dissociating to liberate the free amine of the peptide and forming a stable carbocation which is subsequently scavenged. This high lability is the cornerstone of its utility.

Key Advantages of Bpoc-Ala-OH:

  • Extreme Acid Lability: The Bpoc group is cleaved under exceptionally mild acidic conditions, such as dilute solutions of TFA (e.g., 0.5% in dichloromethane) or dichloroacetic acid.[4] This allows for the use of acid-labile side-chain protecting groups that might be partially or fully cleaved during the repetitive TFA treatments required in a standard Boc-SPPS workflow.[6]

  • Compatibility with Sensitive Residues: The mild deprotection conditions are highly advantageous for the synthesis of peptides containing sensitive modifications, such as phosphorylation or glycosylation, where harsh acidic or basic treatments can cause degradation or side reactions.[4]

  • Orthogonality with Highly Acid-Labile Resins: Bpoc chemistry is compatible with super-acid-labile resins (e.g., 2-chlorotrityl chloride resin), allowing for the synthesis of fully protected peptide fragments that can be used in subsequent fragment condensation strategies.

Limitations:

  • Instability: A notable drawback is the instability of Bpoc-amino acids as free carboxylic acids. The inherent acidity of the carboxyl group is sufficient to slowly cleave the Bpoc group upon storage.[5] For this reason, Bpoc-amino acids are typically supplied and stored as their more stable dicyclohexylammonium (DCHA) salts.[5]

  • Cost and Availability: Compared to the widely available and less expensive Fmoc- and Boc-amino acids, Bpoc-protected amino acids are specialty reagents and are generally more costly.

Comparative Analysis: Bpoc vs. Fmoc vs. Boc

The choice of protecting group strategy is a trade-off between speed, cost, compatibility, and the specific chemical challenges posed by the target peptide sequence.

FeatureBpoc-StrategyFmoc-StrategyBoc-Strategy
Nα-Deprotection Condition Very Mild Acid (e.g., 0.5-1% TFA in DCM)Mild Base (e.g., 20% Piperidine in DMF)Moderate Acid (e.g., 25-50% TFA in DCM)
Orthogonality Orthogonal to tBu-based and other acid-labile side-chain groups. Allows for final cleavage with standard TFA cocktails.[4]Fully orthogonal to acid-labile tBu-based side-chain groups.[]Quasi-orthogonal to Benzyl-based side-chain groups, requiring strong acid (HF, TFMSA) for final cleavage.[1][3]
Compatibility Ideal for peptides with acid-sensitive modifications (e.g., phosphoserine, phosphothreonine) and for preparing protected fragments on super-acid-labile resins.[4][5]The most widely used method for routine peptide synthesis, compatible with a vast array of modifications and automated synthesizers.[7]Advantageous for long or hydrophobic sequences prone to aggregation, as the protonated N-terminus after deprotection can disrupt interchain hydrogen bonding.[6]
Key Side Reactions Potential for carbocation-mediated alkylation of sensitive residues (e.g., Trp, Met), though minimized by the mild conditions.Diketopiperazine formation at the dipeptide stage; potential for side reactions with the dibenzofulvene byproduct if not properly scavenged.Alkylation of sensitive residues by the t-butyl cation during deprotection requires scavengers. Repetitive acid treatment can degrade sensitive sequences.[3]
Final Cleavage Standard TFA cleavage cocktails (e.g., Reagent K).[4]Standard TFA cleavage cocktails.Requires very strong, hazardous acids like liquid HF or TFMSA and specialized equipment.[6]
Reagent Stability Bpoc-amino acids are unstable as free acids and should be stored as DCHA salts.[5]Fmoc-amino acids are generally stable.Boc-amino acids are stable.

Experimental Protocols

The following protocols provide a framework for implementing a Bpoc-based SPPS strategy. These are generalized and may require optimization based on the specific peptide sequence.

Bpoc Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow outlines the key steps in a manual Bpoc-SPPS cycle.

SPPS_Workflow Start Start: Resin Swelling Deprotection 1. Bpoc Deprotection (0.5% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM, DMF) Neutralization->Wash2 Coupling 5. Amino Acid Coupling (Bpoc-AA-OH, Activator, Base in DMF) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle for next AA Wash3->Cycle End Final Peptide-Resin Wash3->End After final AA Cycle->Deprotection N-1 times

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Bpoc-ala-OH: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher navigating the complexities of peptide synthesis and drug development, the introduction of novel building blocks like Bpoc-ala-OH ((S)-2-((((2-([1,1'-biphenyl]-4-yl)propan-2-yl)oxy)carbonyl)amino)propanoic acid) offers exciting possibilities. However, with innovation comes the responsibility of ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for handling Bpoc-ala-OH, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our aim is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

Core Safety Directives: A Risk-Based Approach to PPE

A thorough risk assessment is the cornerstone of laboratory safety. For Bpoc-ala-OH, the primary physical form is a powder, which dictates a focus on preventing inhalation and skin/eye contact. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

1. Eye and Face Protection: Your First Line of Defense

Direct contact of chemical powders with the eyes can cause significant irritation or injury.

  • Mandatory: Wear safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2]

  • Recommended for large quantities or dusty conditions: A face shield, worn in conjunction with safety glasses, provides an additional layer of protection against splashes or significant dust generation.

2. Skin and Body Protection: Minimizing Exposure

Preventing skin contact is crucial to avoid potential irritation and absorption.

  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times to protect skin and clothing.

  • Gloves: Disposable nitrile gloves are recommended for incidental contact and provide good splash protection against a variety of chemicals.[5] It is critical to inspect gloves before each use and to change them immediately if they become contaminated. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always wash your hands thoroughly after removing gloves.

Table 1: Glove Selection Guide for Handling Bpoc-ala-OH

Glove TypeProtection LevelRecommended Use
Nitrile Gloves Excellent for incidental splash protectionRoutine handling of small quantities, weighing, and solution preparation.[5]
Neoprene Gloves Good general-purpose chemical resistanceMay be considered for spill cleanup or when handling larger quantities.
Butyl Rubber Gloves High resistance to a wide range of chemicalsRecommended for handling strong acids or other incompatible materials that may be used in conjunction with Bpoc-ala-OH.

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.

3. Respiratory Protection: Preventing Inhalation of Particulates

The fine, powdered nature of Bpoc-ala-OH necessitates respiratory protection to prevent inhalation, which could lead to respiratory tract irritation.

  • For routine handling of small quantities in a well-ventilated area: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is recommended.[6][7]

  • For larger quantities or in situations where dust generation is likely: A half-mask or full-facepiece air-purifying respirator with P100 particulate filters should be used.[8] Ensure proper fit testing and adherence to your institution's respiratory protection program.[6]

Operational Protocols: From Receipt to Reaction

A systematic workflow is essential for minimizing risk and ensuring the integrity of your research.

Workflow for Handling Bpoc-ala-OH

A Receiving and Storage B Weighing and Aliquoting A->B Transfer to designated handling area C Solution Preparation B->C Use in a chemical fume hood or ventilated balance enclosure D Reaction Setup C->D Ensure compatibility of solvents and reagents E Post-Reaction Workup D->E Monitor reaction progress

Caption: A streamlined workflow for the safe handling of Bpoc-ala-OH.

Step-by-Step Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store Bpoc-ala-OH in a cool, dry, and well-ventilated area.[2]

    • Keep the container tightly closed to prevent moisture absorption and dust dispersal.

    • Due to the acid-lability of the Bpoc protecting group, store it separately from strong acids and oxidizing agents.[2]

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered compound inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use anti-static weighing paper or boats to prevent dispersal of the fine powder.

    • Clean any spills immediately with a damp cloth or by using a vacuum with a HEPA filter. Avoid dry sweeping, which can generate dust clouds.

  • Solution Preparation and Reaction:

    • When dissolving Bpoc-ala-OH, add the solid to the solvent slowly to avoid splashing.

    • Ensure all manipulations are carried out in a certified chemical fume hood.

    • Be mindful of potential incompatibilities. The Bpoc group is cleaved by strong acids, so avoid acidic conditions unless it is the intended reaction.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure or a spill, a swift and informed response is critical.

Exposure Response Protocol

A Exposure Event B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. B->F G Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. C->G H Move to fresh air. If breathing is difficult, seek immediate medical attention. D->H I Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. E->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.